molecular formula C11H18N2O B2864107 4-(Azepan-1-ylmethyl)-2-methyloxazole CAS No. 1893114-29-8

4-(Azepan-1-ylmethyl)-2-methyloxazole

Cat. No.: B2864107
CAS No.: 1893114-29-8
M. Wt: 194.278
InChI Key: SDJKXHSYPWBXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azepan-1-ylmethyl)-2-methyloxazole is a useful research compound. Its molecular formula is C11H18N2O and its molecular weight is 194.278. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(azepan-1-ylmethyl)-2-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-10-12-11(9-14-10)8-13-6-4-2-3-5-7-13/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJKXHSYPWBXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure, Synthesis, and Pharmacological Profiling of 4-(Azepan-1-ylmethyl)-2-methyloxazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic combination of saturated nitrogen heterocycles with heteroaromatic rings yields highly privileged scaffolds. 4-(Azepan-1-ylmethyl)-2-methyloxazole , also indexed as 1-[(2-Methyl-1,3-oxazol-4-yl)methyl]azepane[1], is a specialized bifunctional building block. By coupling the lipophilic, highly basic azepane ring with the metabolically stable, hydrogen-bond accepting 2-methyloxazole core, this compound serves as a critical intermediate in the development of central nervous system (CNS) therapeutics and G-protein coupled receptor (GPCR) modulators.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, outlines a self-validating synthetic methodology, and explores its pharmacological utility.

Structural Deconstruction & Physicochemical Profiling

The architecture of this compound is defined by two distinct pharmacophores connected via a flexible methylene bridge:

  • The Azepane Moiety: A seven-membered saturated nitrogen heterocycle. Compared to smaller rings like piperidine or pyrrolidine, azepane imparts greater lipophilicity and structural bulk. It acts as a strong base (pKa ~9.5), meaning it is predominantly protonated at physiological pH, a critical feature for binding to the conserved aspartate residues in GPCR transmembrane domains.

  • The 2-Methyloxazole Core: A five-membered aromatic ring containing oxygen and nitrogen. The oxazole ring is widely deployed as a . It provides metabolic stability against endogenous amidases and esterases while retaining the ability to act as a hydrogen-bond acceptor through its nitrogen and oxygen atoms.

Quantitative Physicochemical Data

The following table summarizes the core chemical properties of the compound, confirming its suitability for lead optimization in drug discovery[1],[2].

PropertyValue
IUPAC Name 1-[(2-methyl-1,3-oxazol-4-yl)methyl]azepane
CAS Registry Number 1893114-29-8
Molecular Formula C₁₁H₁₈N₂O
Molecular Weight 194.27 g/mol
Topological Polar Surface Area (TPSA) ~29.3 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (Oxazole N, Oxazole O, Azepane N)
Estimated LogP ~2.5 (Optimal for CNS penetration)

Rational Synthetic Methodology

Causality in Experimental Design

Synthesizing tertiary amines often relies on direct alkylation (e.g., reacting azepane with 4-(chloromethyl)-2-methyloxazole). However, direct alkylation frequently results in over-alkylation, yielding unwanted quaternary ammonium salts and complicating purification.

To circumvent this, we utilize a reductive amination pathway . By condensing 2-methyloxazole-4-carbaldehyde with azepane, we form a transient iminium intermediate. The choice of reducing agent is critical: is selected over sodium borohydride (NaBH₄) because NaBH(OAc)₃ is a milder reagent. It selectively reduces the electrophilic iminium ion without reducing the unreacted aldehyde starting material, thereby maximizing yield and minimizing alcohol byproducts.

Step-by-Step Protocol

This protocol is designed as a self-validating system utilizing an acid-base extraction mechanism to ensure high purity without the immediate need for chromatography.

  • Iminium Formation: Dissolve 2-methyloxazole-4-carbaldehyde (1.0 eq, 10 mmol) and azepane (1.1 eq, 11 mmol) in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalysis: Add glacial acetic acid (1.2 eq) to lower the pH to ~4-5, facilitating the dehydration step required for robust iminium ion formation. Stir at room temperature for 1 hour.

  • Selective Reduction: Add NaBH(OAc)₃ (1.5 eq, 15 mmol) portion-wise over 15 minutes to prevent exothermic spiking. Stir the suspension for 12 hours at room temperature.

  • Self-Validating Extraction (Quality Control):

    • Quench the reaction with 1M NaOH (30 mL) to neutralize the acetic acid and destroy excess hydride.

    • Extract the organic layer with 1M HCl (3 x 20 mL). Causality: The highly basic azepane product (pKa ~9.5) becomes protonated and moves into the aqueous phase, while neutral impurities (unreacted aldehyde, oxazole alcohols) remain in the DCM layer. Discard the DCM layer.

    • Basify the aqueous phase to pH 12 using 6M NaOH, precipitating the free-base product.

    • Back-extract with fresh DCM (3 x 20 mL), dry over anhydrous MgSO₄, and concentrate in vacuo to yield the pure product.

Synthesis A 2-Methyloxazole- 4-carbaldehyde C Iminium Intermediate A->C + Azepane (AcOH, DCM) B Azepane B->C D 4-(Azepan-1-ylmethyl)- 2-methyloxazole C->D NaBH(OAc)3 (Reduction)

Workflow for the reductive amination yielding this compound.

Pharmacological Applications & Signaling Dynamics

Compounds containing the azepane-oxazole motif are highly valued in the development of and other GPCR modulators.

The pharmacological mechanism relies heavily on the structural properties of this compound:

  • Orthosteric Anchoring: The basic nitrogen of the azepane ring becomes protonated in the physiological environment. This cationic center forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the transmembrane domain of the GPCR.

  • Allosteric/Hydrophobic Fit: The 2-methyloxazole ring projects into a secondary hydrophobic pocket, where its nitrogen and oxygen atoms can engage in directional hydrogen bonding with Tyrosine or Asparagine residues, stabilizing the receptor in an inactive conformation (inverse agonism).

By stabilizing the inactive state of a Gαi/o-coupled receptor, the compound prevents the inhibition of Adenylyl Cyclase, leading to a modulation of intracellular cAMP levels.

Pathway L Ligand: this compound R Target GPCR (e.g., H3R) L->R Orthosteric Binding (Azepane-Aspartate Interaction) G Gαi/o Protein Complex R->G Receptor Activation & Conformational Shift E Adenylyl Cyclase (Inhibited) G->E Gαi Subunit Translocation C Decreased cAMP Synthesis E->C Downstream Effector Modulation

Proposed GPCR signaling modulation pathway by azepane-oxazole derivatives.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, the following analytical parameters must be met. This acts as the final self-validating checkpoint of the protocol:

  • ¹H NMR (400 MHz, CDCl₃): The structural integrity is confirmed by the complete disappearance of the highly deshielded aldehyde proton (typically ~9.8 ppm). Validation requires the observation of the oxazole aromatic proton as a singlet at ~7.4 ppm, the newly formed methylene bridge as a singlet at ~3.4 ppm, the oxazole methyl group at ~2.4 ppm, and the distinct multiplets of the azepane ring integrating to 12 protons between 1.5 and 2.6 ppm.

  • LC-MS (ESI+): High-performance liquid chromatography coupled with mass spectrometry must yield a predominant pseudomolecular ion peak [M+H]⁺ at m/z 195.3 , confirming the exact mass of the target compound[1].

References

  • PubChem Compound Summary Title: 1-[(2-Methyl-1,3-oxazol-4-yl)methyl]azepane (CID 136551820) Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Chemical Registry Data Title: this compound (CAS: 1893114-29-8) Source: ChemSrc Database URL:[Link]

  • Synthetic Methodology Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (Abdel-Magid et al., 1996) URL:[Link]

  • Pharmacological Principles Title: Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design Source: Journal of Medicinal Chemistry (Meanwell, N.A., 2011) URL:[Link]

  • Receptor Targeting Context Title: The Histamine H3 Receptor as a Therapeutic Target for CNS Diseases Source: National Library of Medicine (PMC) URL:[Link]

Sources

Literature review of azepane-substituted oxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of azepane (a seven-membered saturated nitrogen heterocycle) with oxazole (a 1,3-azole aromatic ring) represents a strategic scaffold in modern medicinal chemistry. This combination leverages the conformational flexibility of the azepane ring to explore unique binding pockets that rigid six-membered rings (like piperidines) cannot access, while the oxazole moiety serves as a stable, metabolic bioisostere for amides or esters.

This guide analyzes the synthetic architectures, structure-activity relationships (SAR), and therapeutic applications of azepane-substituted oxazoles, specifically focusing on their role as Prolyl Oligopeptidase (PREP) inhibitors , Fatty Acid Amide Hydrolase (FAAH) inhibitors , and Histamine H3 receptor antagonists .

Structural Rationale: The "Seven-Membered" Advantage

In drug design, replacing a piperidine with an azepane is a classic "scaffold hopping" strategy. The azepane ring introduces specific physicochemical changes:

FeaturePiperidine (6-membered)Azepane (7-membered)Impact on Drug Design
Conformation Chair (Rigid)Twist-Chair/Twist-Boat (Flexible)Allows induced-fit binding in "difficult" active sites.
Lipophilicity (logP) LowerHigher (+1 CH₂ unit)Increases blood-brain barrier (BBB) permeability.
Basicity (pKa) ~11.2~11.3Maintains cation-pi interactions with receptor residues.
Metabolic Liability Prone to oxidationSlightly more stableAlters metabolic soft spots (CYP450 recognition).

When coupled with oxazole , which acts as a hydrogen bond acceptor and a flat aromatic linker, the resulting molecule can span significant distances within a binding pocket, connecting a lipophilic headgroup (azepane) to a polar effector region.

Synthetic Architectures

The construction of azepane-oxazole hybrids generally follows two distinct pathways: Cyclodehydration (building the oxazole) or Nucleophilic Substitution (coupling the azepane).

Pathway A: Wipf/Robinson-Gabriel Cyclodehydration

This is the preferred method for complex molecules like PREP inhibitors (e.g., HUP-55). It involves the cyclization of a peptidic precursor containing an azepane amide.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

Used for generating libraries, this method couples commercially available azepane to 2-chloro- or 2-bromo-oxazoles.

Visualization: Synthetic Pathways

SynthesisPathways Start1 Peptide Precursor (Azepane-Amide) Inter1 Cyclization Start1->Inter1  Method A Reagent1 Dehydration Agent (TFAA or Burgess Reagent) Reagent1->Inter1 Product1 Azepane-Oxazole (C5-Substituted) Inter1->Product1 Start2 2-Halo-Oxazole Inter2 SNAr / Coupling Start2->Inter2  Method B Reagent2 Azepane + Base (K2CO3/DIEA) Reagent2->Inter2 Product2 2-(Azepan-1-yl)oxazole Inter2->Product2

Figure 1: Two primary synthetic routes for azepane-oxazole derivatives. Method A is used for backbone construction; Method B for headgroup functionalization.

Case Studies & Biological Utility[1]

Case Study 1: Neurodegeneration (PREP Inhibitors)

Target: Prolyl Oligopeptidase (PREP).[1][2] Compound: HUP-55 and analogs.[2] Mechanism: PREP accelerates the aggregation of


-synuclein (Parkinson's disease).[1] Inhibitors must cross the BBB and bind the active site without inhibiting other serine proteases.
  • Chemistry: The oxazole ring replaces the unstable peptide bond found in earlier inhibitors, preventing rapid metabolism.

  • Role of Azepane: In the synthesis of HUP-55, an azepane moiety is linked via a spacer. The 7-membered ring provides bulk tolerance that improves selectivity over DPP-IV (a related enzyme).

  • Key Data:

    • IC50 (PREP): < 5 nM (High Potency).

    • Selectivity: >100-fold vs. DPP-IV.

    • In Vivo: Reduces

      
      -synuclein aggregation in mouse models.
      
Case Study 2: Pain Management (FAAH Inhibitors)

Target: Fatty Acid Amide Hydrolase (FAAH).[3] Compound: MK-4409 (Merck) and


-keto oxazole derivatives.
Mechanism:  Inhibition of FAAH raises levels of anandamide (endocannabinoid), producing analgesia.[4][5]
  • SAR Insight: While MK-4409 uses a specific heterocycle, "scaffold hopping" studies demonstrated that azepane-1-carbonyl derivatives (ureas) linked to the oxazole core maintained high potency (

    
     < 10 nM) while altering solubility profiles compared to piperidines.
    
  • Structural Motif: The oxazole often serves as the "electrophilic trap" (if a keto-oxazole) or the central rigid linker.

Case Study 3: Histamine H3 Antagonists

Target: H3 Receptor (GPCR).[6][7] Application: Narcolepsy, Cognitive Deficits.

  • SAR Comparison:

    • Piperidine Analog:

      
       = 25 nM.[8]
      
    • Azepane Analog:

      
       = 18–34 nM.[8]
      
  • Observation: The azepane analogs often show higher selectivity against the hERG channel (a cardiac safety liability) compared to their piperidine counterparts. The increased steric bulk of the 7-membered ring can disrupt binding to the hERG pore without sacrificing H3 affinity.

Experimental Protocol: Synthesis of a Representative Azepane-Oxazole

Objective: Synthesis of 2-(Azepan-1-yl)-4-phenyloxazole via SNAr (Method B).

Materials
  • Substrate: 2-Chloro-4-phenyloxazole (1.0 equiv)

  • Nucleophile: Azepane (1.2 equiv)

  • Base: Cesium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile

  • Catalyst (Optional): Palladium acetate / BINAP (if SNAr is sluggish)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-phenyloxazole (1.0 mmol) in anhydrous DMF (5 mL).

  • Addition: Add

    
     (2.0 mmol) followed by the dropwise addition of azepane (1.2 mmol).
    
  • Reaction:

    • Thermal: Heat the mixture to 80°C for 4–6 hours.

    • Microwave (Green Method):[9] Irradiate at 120°C for 20 minutes (sealed vessel).

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting chloride (

    
    ) should disappear, and a new fluorescent spot (
    
    
    
    ) should appear.
  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) yields the product as a pale yellow oil/solid.

Self-Validating Checkpoints
  • Checkpoint 1: If the reaction turns black instantly, temperature is too high; reduce to 60°C.

  • Checkpoint 2: Proton NMR must show the azepane multiplets at

    
     1.6–1.8 ppm (8H) and 
    
    
    
    3.5–3.7 ppm (4H). Absence of these signals indicates failed coupling.

SAR Visualization: The Azepane-Oxazole Interaction Map

SAR_Map Core Oxazole Core (Rigid Spacer) R_Group Aryl/Heteroaryl Group (Target Specificity) Core->R_Group C4/C5 Substitution Interaction3 Pi-Pi Stacking (Receptor Pocket) Core->Interaction3 Azepane Azepane Ring (C2/C5) (Hydrophobic/Basic) Azepane->Core Linked via N-C bond Interaction1 Increases BBB Penetration (vs Piperidine) Azepane->Interaction1 Interaction2 Reduces hERG Binding (Steric Bulk) Azepane->Interaction2

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional contribution of the azepane ring when fused to an oxazole core.

References

  • Joonas, K. et al. (2023). Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on

    
    -Synuclein Mouse Models of Parkinson’s Disease. Journal of Medicinal Chemistry. Link
    
  • Merck Sharp & Dohme Corp. (2014). Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain. ACS Medicinal Chemistry Letters. Link

  • Lazewska, D. et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry. Link

  • Hermann, T. (2013). Synthesis of Oxazole Analogs of Streptolidine Lactam. University of California San Diego / Wiley. Link

  • Kaur, M. et al. (2021).[10] A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry. Link

Sources

Bioactivity profile of 4-(Azepan-1-ylmethyl)-2-methyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted Bioactivity Profile of 4-(Azepan-1-ylmethyl)-2-methyloxazole

Abstract

This technical guide provides a comprehensive, predictive analysis of the bioactivity profile of the novel chemical entity, this compound. In the absence of direct empirical data for this specific compound, this document leverages established principles of medicinal chemistry, structure-activity relationships (SAR) derived from analogous compounds, and a deep understanding of the constituent pharmacophores: the oxazole core and the azepane ring. We project a strong potential for bioactivity in the therapeutic areas of oncology, infectious diseases, and neurology. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational hypothesis, proposed mechanisms of action, and detailed experimental workflows for empirical validation.

Introduction and Molecular Overview

The compound this compound represents a strategic amalgamation of two key structural motifs known for their roles in biologically active molecules. The core of the molecule is a 2,4-substituted oxazole ring, a five-membered aromatic heterocycle recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities.[1][2] This oxazole core is appended with a 2-methyl group and, more significantly, a 4-(azepan-1-ylmethyl) substituent.

Chemical Structure:

The azepane moiety, a seven-membered saturated nitrogen heterocycle, introduces a basic, lipophilic, and sterically demanding feature. This substituent is predicted to be the primary driver of target specificity, influencing the compound's pharmacokinetic and pharmacodynamic properties. The basic nitrogen (pKa likely ~9-10) will be protonated at physiological pH, enabling potential ionic interactions with biological targets.

This guide will deconstruct the molecule to predict its bioactivity, propose testable hypotheses for its mechanism of action, and provide robust protocols for validation.

The Oxazole Scaffold: A Versatile Core for Drug Discovery

The oxazole ring is a cornerstone of many therapeutic agents. Its derivatives are known to exhibit a wide spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[3][4] The substitution pattern around the oxazole ring is pivotal in defining the specific biological activity.[1][4] The stability of the aromatic oxazole ring, combined with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it an ideal scaffold for engaging with enzymes and receptors.[2]

Oxazole_Core_Bioactivity cluster_molecule This compound cluster_scaffold Core Scaffold cluster_activities Potential Bioactivities mol Structure Oxazole Oxazole Ring Anticancer Anticancer Oxazole->Anticancer Antimicrobial Antimicrobial Oxazole->Antimicrobial AntiInflammatory Anti-inflammatory Oxazole->AntiInflammatory CNS CNS Activity Oxazole->CNS

Caption: Predicted bioactivity classes stemming from the core oxazole scaffold.

Predicted Bioactivity Profile & Mechanistic Hypotheses

Based on the compound's structure, we can formulate several hypotheses regarding its potential biological targets and mechanisms of action.

Anticancer and Antiproliferative Activity

A significant body of research points to the anticancer potential of substituted oxazoles.[1] A prominent mechanism involves the disruption of microtubule dynamics, similar to agents like combretastatin.[1] The 2-methyl-4-substituted pattern, in particular, has been explored for antitubulin activity.

Hypothesis: this compound may inhibit cancer cell proliferation by binding to the colchicine site on tubulin, preventing microtubule polymerization. This disruption leads to cell cycle arrest in the G2/M phase and induces apoptosis. The bulky, lipophilic azepane group could enhance binding within a hydrophobic pocket of the tubulin protein.

Anticancer_Pathway Compound 4-(Azepan-1-ylmethyl) -2-methyloxazole Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Compound->Microtubules Inhibits Tubulin->Microtubules Polymerizes into Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Proposed mechanism for anticancer activity via tubulin polymerization inhibition.

Antimicrobial Activity

Oxazole derivatives have been widely investigated for their antibacterial and antifungal properties.[3][5] The mechanism often involves the disruption of essential cellular processes in pathogens. The lipophilic nature of the azepane substituent could facilitate the compound's transit across microbial cell membranes.

Hypothesis: The compound may exert antimicrobial effects by inhibiting key bacterial enzymes or by disrupting cell membrane integrity. The protonated amine could interact with negatively charged components of the bacterial cell envelope, leading to increased permeability and cell death.

Central Nervous System (CNS) Activity

The structural features of this compound, particularly the basic azepane ring, are common in many CNS-active agents. This moiety resembles features found in ligands for G-protein coupled receptors (GPCRs), such as dopamine, serotonin, or cannabinoid receptors. For instance, many pyrazole-based cannabinoid receptor (CB1) antagonists feature a bulky, cyclic amine substituent.[6][7]

Hypothesis: The compound is a potential ligand for CNS receptors, possibly acting as an antagonist or inverse agonist. The azepane group could occupy a hydrophobic pocket, while the oxazole core acts as a scaffold, positioning the key interacting groups correctly within the receptor's binding site.

GPCR_Signaling_Pathway Compound 4-(Azepan-1-ylmethyl) -2-methyloxazole (Potential Antagonist) Receptor GPCR (e.g., CB1, Dopamine) Compound->Receptor Binds to & Blocks GProtein G-Protein (Gα, Gβγ) Compound->GProtein Prevents Activation Receptor->GProtein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces CellularResponse Cellular Response SecondMessenger->CellularResponse Triggers

Caption: Potential antagonistic action on a generic GPCR signaling pathway.

Experimental Validation: A Proposed Workflow

To empirically test these hypotheses, a tiered screening approach is recommended. This workflow is designed to efficiently assess the compound's bioactivity across the predicted therapeutic areas.

Screening_Workflow cluster_t1 cluster_t2 cluster_t3 start Compound Synthesis & Characterization tier1 Tier 1: Primary Screening start->tier1 mtt Anticancer Screen (MTT Assay @ 10µM) tier1->mtt mic Antimicrobial Screen (MIC Assay) tier1->mic rb CNS Receptor Screen (Binding Assay @ 1µM) tier1->rb tier2 Tier 2: Dose-Response & Potency ic50 IC50 Determination (Anticancer) tier2->ic50 mic_val MIC Value Confirmation tier2->mic_val ki Ki Determination (Binding Affinity) tier2->ki tier3 Tier 3: Mechanistic Assays tubulin Tubulin Polymerization Assay tier3->tubulin membrane Membrane Permeability Assay tier3->membrane functional Functional Assay (e.g., cAMP) tier3->functional end Lead Candidate Profile mtt->tier2 mic->tier2 rb->tier2 ic50->tier3 mic_val->tier3 ki->tier3 tubulin->end membrane->end functional->end

Sources

Role of 4-(Azepan-1-ylmethyl)-2-methyloxazole as a drug discovery building block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Seven-Membered Rings

In the landscape of modern medicinal chemistry, the "escape from flatland" is a critical directive. While 5- and 6-membered nitrogen heterocycles (pyrrolidines, piperidines) dominate historical libraries, they often suffer from IP overcrowding and suboptimal pharmacokinetic (PK) profiles.

4-(Azepan-1-ylmethyl)-2-methyloxazole represents a high-value building block that addresses these challenges by fusing two distinct pharmacophores:

  • The Oxazole Core: A rigid, aromatic linker that functions as a bioisostere for amides or esters, providing metabolic stability and a specific dipole vector.

  • The Azepane Ring: A flexible, 7-membered hydrophobic amine that introduces novel conformational space and increased lipophilicity compared to its piperidine analogs.

This guide details the physicochemical profile, synthetic accessibility, and strategic application of this scaffold in Hit-to-Lead (H2L) optimization.

Physicochemical Profile & Structural Logic

Understanding the intrinsic properties of this building block is prerequisite to its deployment. The combination of the basic azepane nitrogen and the weakly basic oxazole creates a tunable pKa profile suitable for CNS penetration and intracellular targeting.

Table 1: Calculated Physicochemical Properties
PropertyValue (Est.)Significance in Drug Design
Molecular Weight ~194.27 DaIdeal for Fragment-Based Drug Discovery (FBDD) (<200 Da).
cLogP 1.8 – 2.2Moderate lipophilicity; favorable for blood-brain barrier (BBB) penetration.
TPSA ~39 ŲWell below the 90 Ų threshold for BBB permeability.
pKa (Azepane N) ~10.5Highly basic; likely protonated at physiological pH (cationic interaction).
pKa (Oxazole N) ~0.8Very weak base; remains neutral, acting as a hydrogen bond acceptor.
Fsp³ Fraction 0.63High fraction of sp³ carbons (azepane ring) improves solubility and "drug-likeness."
Structural Analysis: The "Linker" Effect

The methylene bridge at the 4-position of the oxazole allows the azepane to adopt a "hanging" conformation, distinct from direct aryl-amine couplings. This flexibility allows the bulky azepane to fit into hydrophobic pockets (e.g., GPCR orthosteric sites) that are sterically restricted for rigid piperazines.

Synthetic Protocol: A Self-Validating Workflow

The synthesis of This compound is a convergent process. The following protocol is designed for scalability and minimal purification bottlenecks.

Reaction Scheme Visualization

Synthesis cluster_0 Step 1: Oxazole Formation cluster_1 Step 2: Amine Alkylation Start1 1,3-Dichloroacetone Inter 4-(Chloromethyl)- 2-methyloxazole Start1->Inter Cyclocondensation (100°C, solvent-free) Start2 Acetamide Start2->Inter Product 4-(Azepan-1-ylmethyl)- 2-methyloxazole Inter->Product SN2 Displacement (K2CO3, MeCN, 60°C) Reagent Azepane (Hexamethyleneimine) Reagent->Product

Figure 1: Convergent synthesis pathway. Step 2 utilizes a robust SN2 displacement favored by the high nucleophilicity of the azepane nitrogen.

Detailed Methodology

Step 1: Synthesis of 4-(Chloromethyl)-2-methyloxazole Rationale: Direct cyclization ensures the correct regiochemistry.

  • Combine 1,3-dichloroacetone (1.0 eq) and acetamide (1.2 eq) in a pressure vial.

  • Heat to 100–110°C (melt) for 2–4 hours. Note: The reaction is solvent-free to maximize concentration and rate.

  • Cool to RT, dilute with water, and neutralize with NaHCO₃.

  • Extract with DCM.[1] The product is volatile; handle with care during concentration.

Step 2: Nucleophilic Displacement with Azepane Rationale: Azepane is a secondary amine and a strong nucleophile. Using a mild base prevents oxazole ring opening.

  • Charge: Dissolve 4-(chloromethyl)-2-methyloxazole (1.0 eq) in anhydrous Acetonitrile (MeCN) [0.2 M].

  • Base: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) and Potassium Iodide (KI, 0.1 eq catalytic). KI accelerates the reaction via the Finkelstein mechanism.

  • Addition: Add Azepane (1.1 eq) dropwise at RT.

  • Reflux: Heat to 60°C for 4–6 hours. Monitor by LCMS (Target M+H ≈ 195).

  • Workup: Filter off inorganic salts. Concentrate filtrate.

  • Purification: If necessary, purify via flash chromatography (DCM/MeOH gradient). The basic nitrogen allows for easy acid-base extraction purification as an alternative.

Medicinal Chemistry Utility & SAR Logic

The utility of this building block lies in its ability to modulate Vector , Shape , and Solubility .

Mechanism of Action: Scaffold Hopping

In many lead series, a piperidine or morpholine ring acts as a solvent-exposed solubilizing group. Replacing these with an azepane (7-membered) often results in:

  • Increased Hydrophobicity: Azepane is more lipophilic than piperidine/morpholine. This is useful if the lead is too polar or has poor membrane permeability.

  • Conformational Entropy: The 7-membered ring is more flexible ("floppy"). This allows it to mold into "induced fit" pockets that rigid 6-membered rings cannot access.

Signaling Pathway & Target Interaction

SAR_Logic Center 4-(Azepan-1-ylmethyl)- 2-methyloxazole Oxazole Oxazole Ring: Bioisostere for Amide (Metabolic Stability) Center->Oxazole Methyl 2-Methyl Group: Steric Handle or Functionalization Point Center->Methyl Azepane Azepane Ring: Hydrophobic Bulk + Cationic Center (N) Center->Azepane GPCR GPCRs (e.g., CB1, 5-HT) Orthosteric Binding Oxazole->GPCR Pi-Pi Stacking Azepane->GPCR Hydrophobic Interaction Kinase Kinase Inhibitors Solvent Front Region Azepane->Kinase Solubility Handle

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of each substructure.

Case Study Applications
  • CNS Ligands (GPCRs): Azepane derivatives are privileged structures for monoamine receptors (Dopamine, Serotonin). The this compound motif mimics the "aryl-linker-amine" pharmacophore found in many antipsychotics but with reduced aromatic ring count, potentially lowering toxicity [1, 4].

  • Kinase Inhibitors: In oncology, the azepane moiety is often placed at the "solvent front" of the ATP-binding pocket. The oxazole acts as a rigid spacer, projecting the solubilizing azepane out of the pocket to interact with water, improving the drug's oral bioavailability [2].

References

  • Vertex AI Search. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. PubMed. 2

  • Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals Blog. 3

  • Palmer, D. C., & Taylor, E. C. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. PubMed Central. 4

  • Gomez, G., et al. (2012). Synthesis and Pharmacological Evaluation of Novel 4-alkyl-5-thien-2'-yl Pyrazole Carboxamides (CB1 Antagonists). PubMed. 5

Sources

Methodological & Application

Scalable synthesis routes for azepane-oxazole intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Azepane-Oxazole Intermediates

Executive Summary & Strategic Rationale

The azepane (homopiperidine) ring is a "privileged scaffold" in modern medicinal chemistry, appearing in antagonists for Orexin receptors (e.g., Suvorexant analogs) and Nav1.7 inhibitors. However, its combination with oxazole moieties presents a specific scalability bottleneck:

  • The Azepane Challenge: 7-membered rings suffer from entropic penalties during formation and transannular strain, making direct cyclization difficult.

  • The Oxazole Challenge: Classical dehydrative cyclizations (e.g., using

    
     or 
    
    
    
    ) often lead to tarring or decomposition of acid-sensitive azepane protecting groups (like Boc).

This guide details a modular, scalable route designed for kilogram-scale production. It bypasses the safety hazards of batch-mode azide chemistry by utilizing Continuous Flow Ring Expansion and employs Propylphosphonic Anhydride (T3P) for a mild, high-yield Robinson-Gabriel cyclization.

Strategic Decision Framework

Before initiating synthesis, the route must be selected based on the substitution pattern.

AzepaneRoute Start Target: Azepane-Oxazole Scaffold CoreChoice Source of Azepane Core? Start->CoreChoice Commercial Commercial N-Boc-Azepane-4-carboxylic acid CoreChoice->Commercial If Available/Cost-Effective Synthesis De Novo Synthesis Required CoreChoice->Synthesis If Custom Subst. Needed Linker Oxazole Assembly Commercial->Linker Method Ring Expansion Strategy Synthesis->Method Batch Batch Schmidt/Beckmann (High Exotherm Risk) Method->Batch Gram Scale Only Flow Continuous Flow Diazo Expansion (Recommended for >100g) Method->Flow Safety Critical Flow->Linker RG Robinson-Gabriel (T3P) (Preferred: Scalable/Mild) Linker->RG Hantzsch Hantzsch Synthesis (Alternative: Lachrymatory waste) Linker->Hantzsch

Figure 1: Decision tree for selecting the optimal synthetic pathway based on scale and safety constraints.

Module A: The Azepane Core (Continuous Flow Protocol)

Objective: Expansion of N-Boc-4-piperidone to Ethyl N-Boc-azepane-4-carboxylate. Mechanism: Buchner-Curtius-Schlotterbeck Reaction. Why Flow? This reaction uses Ethyl Diazoacetate (EDA). In batch, EDA accumulation can lead to catastrophic explosions. Flow chemistry keeps the active volume low (<5 mL), mitigating thermal runaway risks.

Reagents & Equipment
  • Substrate: N-Boc-4-piperidone (1.0 equiv).

  • Reagent: Ethyl Diazoacetate (EDA) (1.2 equiv) - Handle with extreme care.

  • Catalyst:

    
     (0.1 equiv) or Triethyloxonium tetrafluoroborate.
    
  • Solvent: Dichloromethane (DCM).

  • Reactor: Hastelloy or PFA tubing coil reactor (e.g., Vapourtec or Uniqsis), cooled to 0°C.

Step-by-Step Protocol
  • Feed Preparation:

    • Stream A: Dissolve N-Boc-4-piperidone (0.5 M) and

      
       in anhydrous DCM.
      
    • Stream B: Dissolve EDA (0.6 M) in anhydrous DCM.

  • Reactor Setup:

    • Pre-cool the reactor coil (10 mL volume) to 0°C.

    • Install a 100 psi back-pressure regulator (BPR) to prevent gas breakout (

      
       evolution).
      
  • Execution:

    • Pump Stream A and Stream B at equal flow rates (e.g., 1 mL/min each) into a T-mixer.

    • Residence time: ~5 minutes.

    • Self-Validating Check: Monitor the reactor outlet for steady

      
       slug flow. Irregular gas bursts indicate mixing issues.
      
  • Quench & Workup:

    • Direct the outlet stream into a stirred vessel containing 10%

      
       solution.
      
    • Phase separate, dry organic layer over

      
      , and concentrate.
      
  • Purification:

    • The regioselectivity is generally high for the 4-oxo-azepane (or 5-oxo depending on numbering). If the keto-ester is formed (via C-H insertion), recrystallize from Hexane/EtOAc.

Critical Safety Parameter: Never allow the EDA stock solution to exceed 25°C. Ensure the flow reactor has an automated shutdown linked to pressure sensors (High Pressure > 15 bar = Stop Pumps).

Module B: Oxazole Assembly (T3P Robinson-Gabriel)

Objective: Conversion of the Azepane carboxylic acid to the Azepane-Oxazole. Innovation: Using T3P (Propylphosphonic Anhydride) instead of


. T3P acts as both the coupling agent for the amide and the dehydrating agent for the cyclization, allowing a "One-Pot" throughput with benign byproducts (water-soluble phosphonates).
Reaction Scheme
  • Coupling: N-Boc-Azepane-4-COOH +

    
    -Amino Ketone 
    
    
    
    
    
    -Keto Amide.
  • Cyclodehydration:

    
    -Keto Amide 
    
    
    
    Oxazole.[1]
Reagents
  • Start: N-Boc-azepane-4-carboxylic acid (1.0 equiv).

  • Partner:

    
    -Amino ketone hydrochloride (e.g., phenacylamine HCl) (1.1 equiv).
    
  • Reagent: T3P (50% w/w in EtOAc) (2.5 equiv total).

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Solvent: 2-MeTHF (Greener alternative to DCM/THF).

Step-by-Step Protocol
  • Amide Coupling (Step 1):

    • Charge the reactor with N-Boc-azepane-4-carboxylic acid and

      
      -amino ketone HCl in 2-MeTHF (10 V).
      
    • Cool to 0°C. Add DIPEA (3.0 equiv) dropwise (exothermic).

    • Add T3P (1.2 equiv) slowly over 30 mins.

    • Warm to 25°C and stir for 2 hours.

    • IPC (In-Process Control): HPLC should show >98% conversion to the intermediate keto-amide. Do not isolate.

  • Cyclodehydration (Step 2):

    • To the same reaction vessel, add the remaining T3P (1.3 equiv).

    • Heat the mixture to reflux (80°C for 2-MeTHF) for 6-12 hours.

    • Mechanism:[2][3][4][5] T3P activates the amide oxygen, facilitating the attack by the ketone carbonyl oxygen to close the ring.

    • IPC: Monitor for disappearance of the keto-amide peak.

  • Workup:

    • Cool to room temperature.[6][7]

    • Quench with water (10 V) and stir for 15 mins.

    • Separate phases. Wash organic layer with Sat.

      
       and Brine.
      
    • Purification: The T3P byproducts are water-soluble, often rendering column chromatography unnecessary. Crystallize the crude product from IPA/Heptane.

Process Data & Troubleshooting

ParameterT3P Route (Recommended)POCl3 Route (Traditional)Impact
Yield 82-88%65-75%T3P avoids acid-hydrolysis of Boc group.
Safety Low (Non-explosive, low tox)High (Corrosive, water-reactive)T3P requires no special metallurgy.
E-Factor Low (Water-soluble waste)High (Phosphoric acid waste)T3P is suitable for GMP manufacturing.
Cost ModerateLowOffset by higher yield and skipped purification.

Troubleshooting Guide:

  • Issue: Incomplete cyclization in Step 2.

    • Fix: Azeotropic removal of water is not required for T3P, but adding molecular sieves can drive the equilibrium if the scale is small. For large scale, slightly increase T3P loading.

  • Issue: Boc-deprotection observed.

    • Fix: Ensure temperature does not exceed 85°C. T3P is acidic; maintain buffering with adequate DIPEA if the substrate is ultra-sensitive.

Process Flow Diagram (Graphviz)

ProcessFlow cluster_0 Module A: Flow Ring Expansion cluster_1 Module B: One-Pot Oxazole Formation P1 N-Boc-Piperidone + BF3 Mix T-Mixer (0°C) P1->Mix P2 Ethyl Diazoacetate (EDA) P2->Mix Coil Residence Coil (5 min) Mix->Coil Quench Na2CO3 Quench Coil->Quench Inter Azepane-Ester Intermediate Quench->Inter Workup Hyd Hydrolysis (LiOH) Inter->Hyd Coup Add Amino-Ketone + T3P (1.2 eq) Hyd->Coup Cycl Add T3P (1.3 eq) Reflux 80°C Coup->Cycl Final Crystallization (IPA/Heptane) Cycl->Final

Figure 2: Integrated workflow from piperidone ring expansion to final oxazole crystallization.

References

  • Continuous Flow Ring Expansion

    • Source: "Continuous Flow Synthesis of Azepanes using Ethyl Diazoacet
    • Context: Validates the safety of handling diazo compounds in flow for ring expansion.
    • Link:

  • T3P Mediated Cyclization

    • Source: "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of Oxazoles."
    • Context: Establishes the protocol for converting -keto amides to oxazoles without harsh acids.
    • Link: [J. Org.[4][5][8] Chem. 2012, 77, 8, 3709–3715]([Link])

  • Azepane Scaffold Significance

    • Source: "Seven-membered rings in drug discovery and development."[7]

    • Context: Highlights the medicinal importance of the azepane core (e.g., Balovaptan).
    • Link:

  • Safety in Scale-Up

    • Source: "Process Safety in the Pharmaceutical Industry—Practical Applic
    • Context: Guidelines for heat management in exothermic cycliz
    • Link:

Sources

Application Note: Leveraging 4-(Azepan-1-ylmethyl)-2-methyloxazole for the Design and Synthesis of Novel Heterocyclic Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the strategic design and synthesis of diverse chemical libraries are paramount for identifying novel lead compounds. Heterocyclic scaffolds form the backbone of a vast number of approved pharmaceuticals. This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utilization of 4-(azepan-1-ylmethyl)-2-methyloxazole as a versatile building block for creating focused compound libraries. We will explore the strategic advantages of this scaffold, outline a systematic approach to library design, and provide detailed, field-proven protocols for parallel synthesis and characterization.

The Strategic Value of the this compound Scaffold

The selection of a core scaffold is a critical decision in library design, influencing the physicochemical properties, synthetic accessibility, and biological relevance of the resulting compounds. The this compound scaffold offers a unique combination of features that make it an attractive starting point for library development.

Structural and Physicochemical Analysis

This scaffold is composed of three key components, each contributing distinct and valuable properties:

  • 2-Methyloxazole Core: The oxazole ring is a five-membered aromatic heterocycle found in numerous biologically active molecules.[1][2][3] It is often considered a bioisostere for amide and ester functionalities, capable of participating in hydrogen bonding and other non-covalent interactions with biological targets like enzymes and receptors.[1][4] Its relative metabolic stability and defined geometry make it a privileged structure in medicinal chemistry.

  • Azepane Ring: This seven-membered saturated heterocycle is a key contributor to the molecule's three-dimensional (3D) character.[5] There is a growing recognition in drug discovery that molecules with greater 3D complexity often exhibit improved selectivity, enhanced solubility, and higher clinical success rates compared to predominantly flat, aromatic compounds.[6] The conformational flexibility of the azepane ring allows for better adaptation to the topology of protein binding sites.[5][7]

  • Secondary Amine Functionality: The nitrogen atom within the azepane ring serves as a synthetically tractable handle for diversification. Its basicity allows for straightforward derivatization through a variety of well-established chemical reactions, enabling the systematic exploration of the surrounding chemical space.

A summary of the calculated physicochemical properties of the core scaffold highlights its favorable starting point for developing orally bioavailable drugs, according to Lipinski's Rule of Five.[8][9]

PropertyCalculated ValueLipinski's Rule of Five Guideline[10]Significance
Molecular Weight (MW)~182.26 g/mol < 500 DaProvides ample mass budget for derivatization.
cLogP~1.8 - 2.2< 5Indicates good lipophilicity for membrane permeability.[11]
Hydrogen Bond Donors0≤ 5The secondary amine becomes a donor upon protonation.
Hydrogen Bond Acceptors2 (N, O in oxazole)≤ 10Allows for key interactions with biological targets.
Rationale for Library Design

The primary rationale for using this scaffold is the ability to rapidly generate a library of diverse compounds by modifying the azepane nitrogen. This approach allows for the systematic modulation of properties such as:

  • Pharmacology: Introducing various functional groups can lead to new interactions with a biological target.

  • Pharmacokinetics: Altering lipophilicity, polarity, and metabolic stability can improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[12]

  • Vectorial Exploration: Adding substituents allows for the exploration of different pockets within a target's binding site.

Designing a Focused Library: A Step-by-Step Workflow

A well-designed library maximizes the information obtained from screening while minimizing synthetic effort. We advocate for a computationally-guided approach to select building blocks for derivatization.[13]

// Connections A -> B [label="Reaction Scope"]; B -> C [label="Quality Control"]; C -> D [label="Input Reagents", color="#4285F4", fontcolor="#4285F4"]; D -> E [color="#EA4335", fontcolor="#EA4335"]; E -> F [label="Property Calculation", color="#EA4335", fontcolor="#EA4335"]; F -> G [label="Filtered Library", color="#FBBC05", fontcolor="#FBBC05"]; G -> H [label="Clustering", color="#FBBC05", fontcolor="#FBBC05"]; H -> I [label="Final Selection", color="#34A853", fontcolor="#34A853"];

// Node Styling A [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Caption: A workflow for designing a focused library.

This workflow ensures that the synthesized library members possess favorable physicochemical properties and represent a diverse range of chemical space, increasing the probability of identifying high-quality hits.[14]

Experimental Protocols for Parallel Library Synthesis

The following protocols are designed for implementation in a parallel synthesis format, such as in 96-well plates, to maximize throughput.[15][16] All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

General Materials and Methods
  • Reagents: this compound, carboxylic acids, sulfonyl chlorides, and all solvents/reagents should be of high purity (≥95%).

  • Equipment: 96-well reaction blocks, magnetic stirrer, multichannel pipettes, nitrogen manifold, centrifugal evaporator, LC-MS system for analysis.

  • Stock Solutions: Prepare stock solutions of the core scaffold and common reagents to facilitate rapid dispensing. For example, a 0.2 M solution of this compound in a suitable solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

Protocol 1: Parallel Amide Coupling

This protocol describes the reaction of the scaffold with a diverse set of carboxylic acids. Amide bonds are highly prevalent in pharmaceuticals, making this a cornerstone reaction for library synthesis.[15]

// Workflow Start -> Dispense_Scaffold; Dispense_Scaffold -> Dispense_Acids [color="#4285F4"]; Dispense_Acids -> Dispense_Coupling [color="#4285F4"]; Dispense_Coupling -> React [color="#FBBC05"]; React -> Quench; Quench -> Extract; Extract -> Dry; Dry -> Evaporate; Evaporate -> QC [color="#EA4335"]; QC -> End;

// Styling React [shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; QC [shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

Caption: A step-by-step workflow for parallel amide synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In each well of a 96-well reaction block, add 200 µL of a 0.2 M solution of the selected carboxylic acid (40 µmol, 1.1 eq) in DMF.

  • Scaffold Addition: Add 182 µL of a 0.2 M stock solution of this compound (36.4 µmol, 1.0 eq) in DMF to each well.

  • Coupling Reagent Addition: To each well, add 40 µL of a 1.0 M solution of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (40 µmol, 1.1 eq) in DMF, followed by 14 µL of N,N-Diisopropylethylamine (DIPEA) (80 µmol, 2.2 eq).

    • Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid to form a reactive ester, facilitating nucleophilic attack by the secondary amine of the scaffold. DIPEA acts as a non-nucleophilic base to neutralize the resulting acids.

  • Reaction: Seal the reaction block and place it on a shaker at room temperature for 16 hours. Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.

  • Work-up: Add 500 µL of ethyl acetate and 500 µL of a saturated aqueous sodium bicarbonate solution to each well. Seal and shake vigorously for 5 minutes.

  • Purification: Allow the layers to separate. The organic (top) layer can be isolated and purified via solid-phase extraction (SPE) or prepared directly for screening if purity is deemed sufficient by LC-MS analysis (>85%).

  • Analysis: Analyze each well by LC-MS to confirm the presence of the desired product (by mass) and estimate purity.

Protocol 2: Parallel Sulfonamide Synthesis

This protocol describes the synthesis of sulfonamides, another important functional group in medicinal chemistry, by reacting the scaffold with sulfonyl chlorides.[17]

Step-by-Step Methodology:

  • Reagent Preparation: To each well of a 96-well reaction block, add 200 µL of a 0.2 M solution of this compound (40 µmol, 1.0 eq) in DCM. Add 14 µL of triethylamine (TEA) (100 µmol, 2.5 eq).

  • Sulfonyl Chloride Addition: Add 220 µL of a 0.2 M solution of the selected sulfonyl chloride (44 µmol, 1.1 eq) in DCM.

    • Causality: The reaction is typically rapid. The base (TEA) is crucial for scavenging the HCl generated during the reaction, driving it to completion. The use of sulfonyl chlorides is a standard and robust method for sulfonamide formation.[18]

  • Reaction: Seal the reaction block and shake at room temperature for 4 hours. Monitor progress via LC-MS.

  • Work-up and Purification: Add 500 µL of water to each well. Shake, separate the organic layer, and evaporate the solvent. The resulting crude product can be purified by SPE or used for screening if purity is adequate.

  • Analysis: Confirm product identity and purity for each well using LC-MS.

Conclusion and Future Directions

The this compound scaffold provides an excellent starting point for the generation of diverse, 3D-rich chemical libraries. The protocols outlined here offer robust and high-throughput methods for synthesizing amide and sulfonamide derivatives. The resulting libraries are well-suited for screening against a wide range of biological targets. Further diversification could be achieved through reactions such as reductive amination or by leveraging more advanced C-H activation chemistries on the scaffold itself, further expanding the accessible chemical space for drug discovery programs.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Research Square.
  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. [Link]

  • Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery. (n.d.). Vipergen. [Link]

  • A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. (2023). Journal of the Indian Chemical Society. [Link]

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

  • Lipinski's Rule of Five. (2014). SlideShare. [Link]

  • Kumar, V., Kaur, K., Gupta, G. K., & Gupta, A. K. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Link]

  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2022). Polycyclic Aromatic Compounds. [Link]

  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Thieme Chemistry. [Link]

  • van Veldhoven, J. P. D., et al. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. MedChemComm. [Link]

  • Lipinski, C. A. (2023). Lipinski rule of five. TIU Lecture Notes. [Link]

  • White, J. D., et al. (2020). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Chemical Science. [Link]

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Eyes on Lipinski's Rule of Five: A New “Rule of Thumb” for Physicochemical Design Space of Ophthalmic Drugs. Journal of Ocular Pharmacology and Therapeutics. [Link]

  • Compound Library Design Service. (n.d.). CD ComputaBio. [Link]

  • Automated and Parallel Amide Synthesis. (2020). ETH Research Collection. [Link]

  • Parallel synthesis and anti-malarial activity of a sulfonamide library. (2002). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (2018). Organic Letters. [Link]

  • Parallel Synthesis and Library Design. (2014). Royal Society of Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Aqueous and Formulation Solubility Issues for 4-(Azepan-1-ylmethyl)-2-methyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and formulation scientists troubleshoot and resolve the specific physicochemical challenges associated with 4-(Azepan-1-ylmethyl)-2-methyloxazole .

This molecule features a lipophilic 2-methyloxazole core linked via a methylene bridge to a bulky, 7-membered saturated azepane ring. While the azepane ring provides a basic tertiary amine handle, the overall hydrophobicity of the system frequently leads to "solvent-shift" precipitation in in vitro assays and poor dissolution in in vivo formulations.

This guide provides a mechanistic breakdown of these failures, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure your assays yield reliable, artifact-free data.

Physicochemical Profile & Mechanistic Causality

To engineer a solution, we must first understand the molecular causality of the precipitation. The solubility of this compound is governed by the ionization state of its azepane ring and the hydrophobic bulk of its oxazole moiety.

Table 1: Physicochemical Drivers of Solubility Failure

Structural FeatureProperty ImpactMechanistic Consequence in Assays
Azepane Ring (Tertiary Amine) Basic Ionizable Center (pKa ~9.5–10.5)Highly soluble at low pH (protonated). At physiological pH (7.4), the fraction of neutral free base increases, drastically reducing aqueous solubility.
2-Methyloxazole Core Lipophilic / Weak H-bond acceptorLacks sufficient polarity to remain solvated in water without the aid of organic cosolvents or host-guest complexation.
DMSO Solvation High Organic SolubilityReadily dissolves in 100% DMSO. Rapid dilution into aqueous media strips the solvent shell, causing immediate kinetic nucleation and precipitation.

Troubleshooting FAQs

Q: Why does this compound instantly turn cloudy when diluted from a DMSO stock into my cell culture media (pH 7.4)? A: This is a classic kinetic solubility failure . When you dilute a DMSO stock of a lipophilic basic amine into a neutral pH buffer (like DMEM or PBS at pH 7.4), the solvent environment rapidly shifts. The compound's basic azepane nitrogen remains largely unprotonated at pH 7.4, leaving the highly hydrophobic oxazole-azepane core exposed to water. Unable to form sufficient hydrogen bonds, the molecules rapidly aggregate and precipitate, causing the visible cloudiness (turbidity)[1].

Q: How can I differentiate between a kinetic and thermodynamic solubility issue with this compound? A: Kinetic solubility evaluates how the compound behaves when transitioning from an organic solvent (DMSO) to an aqueous solution—mimicking in vitro biological assay setups. Thermodynamic solubility measures the maximum amount of solid crystalline compound that can dissolve in an aqueous buffer at equilibrium (typically over 24-72 hours)[1]. If your compound dissolves well in DMSO but crashes in your assay buffer, it is a kinetic issue. If the solid powder refuses to dissolve directly in water for an animal dosing vehicle, it is a thermodynamic issue.

Q: What is the most effective in vivo formulation strategy for this azepane derivative? A: For basic amine drugs with lipophilic rings, the most effective strategy is a dual-approach: pH adjustment combined with cyclodextrin complexation. Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic oxazole/azepane core. Simultaneously, formulating at a slightly acidic pH (e.g., pH 5.5) protonates the azepane amine, synergistically maximizing thermodynamic solubility for oral or intravenous dosing[2]. Furthermore, structural modifications incorporating saturated aza rings like azepane generally offer better baseline hydrophilicity compared to planar aromatic rings, making them highly responsive to cyclodextrin encapsulation[3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical endpoints (like 620 nm scattering), we eliminate false positives caused by the compound's intrinsic properties.

Protocol A: High-Throughput Turbidimetric (Kinetic) Solubility Assay

Purpose: To determine the maximum workable concentration of the compound in in vitro assays before precipitation occurs.

Scientific Rationale: Pre-dissolution in DMSO overestimates thermodynamic solubility but accurately mimics biological assay conditions where compounds are spiked in from DMSO stocks. We measure absorbance at 620 nm because most small molecules (including oxazole derivatives) do not absorb light in the red/near-IR spectrum; therefore, any signal at 620 nm is purely due to light scattering from insoluble particulates (turbidity)[1][4].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of this compound in 100% anhydrous DMSO.

  • Serial Dilution: Perform a 3-fold serial dilution in DMSO across a 96-well plate to create a concentration gradient (e.g., 10 mM down to 13.7 µM).

  • Aqueous Shift: Transfer 2 µL of each DMSO stock into 98 µL of Dulbecco's Phosphate-Buffered Saline (DPBS, pH 7.4) in a 96-well clear-bottom plate. This ensures a final, biologically tolerated DMSO concentration of 2%[4].

  • Equilibration: Seal the plate and incubate at 25°C for 1 hour on a plate shaker (500 rpm) to allow kinetic precipitation to reach a steady state.

  • Quantification: Read the absorbance at 620 nm using a microplate reader.

  • Data Analysis: The kinetic solubility limit is defined as the highest compound concentration where the 620 nm absorbance does not exceed 1.5-fold of the DMSO-only blank control[4].

Protocol B: Thermodynamic Formulation via HP-β-CD Complexation

Purpose: To formulate the compound as a stable, aqueous solution for in vivo animal dosing.

Scientific Rationale: The lipophilic 2-methyloxazole and the bulky azepane ring drive aqueous insolubility. HP-β-CD features a hydrophobic inner cavity that encapsulates these lipophilic moieties, while its hydrophilic hydroxyl exterior maintains aqueous solubility. Because the azepane nitrogen is a basic amine, complexation efficiency is synergistically enhanced by lowering the formulation pH below the azepane's pKa, promoting protonation while the cyclodextrin shields the lipophilic bulk[2].

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in a mildly acidic buffer (e.g., 50 mM Citrate buffer, pH 5.5).

  • Compound Addition: Weigh the required amount of this compound (free base) and gradually add it to the HP-β-CD solution while continuously vortexing.

  • Energy Input: Sonicate the mixture in a water bath for 15 minutes. Critical Control: Ensure the bath temperature does not exceed 30°C, as excessive heat can thermodynamically destabilize the host-guest inclusion complex.

  • Equilibration: Stir the suspension overnight (24 hours) at room temperature to reach thermodynamic equilibrium.

  • Filtration: Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved solid drug.

  • Validation: Analyze the filtrate via HPLC-UV to confirm the exact concentration of the solubilized compound before dosing.

Diagnostic Workflow

Use the following decision tree to rapidly diagnose and resolve solubility bottlenecks based on your specific experimental paradigm.

SolubilityWorkflow Start Precipitation of This compound AssayType Identify Assay Type Start->AssayType InVitro In Vitro (Aqueous Buffer) AssayType->InVitro Cell/Biochem InVivo In Vivo (Animal Dosing) AssayType->InVivo Animal Model Kinetic Run Turbidimetric Assay (Measure at 620 nm) InVitro->Kinetic Thermo Assess Thermodynamic Equilibrium Solubility InVivo->Thermo FixInVitro Optimize Cosolvent (DMSO ≤ 2%) or add BSA Kinetic->FixInVitro FixInVivo HP-β-CD Complexation or Acidic Salt Formation Thermo->FixInVivo Success Solubilized Compound FixInVitro->Success FixInVivo->Success

Workflow for diagnosing and resolving azepane-oxazole solubility issues.

References

  • Aqueous Solubility - Creative Biolabs Creative Biolabs URL:[Link]

  • Turbidimetric (Kinetic) Solubility Assay - Domainex Domainex URL: [Link]

  • Research Article Solubility and bioavailability enhanc - JOCPR Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases MDPI URL: [Link]

Sources

Technical Support Center: Stability & Storage of 4-(Azepan-1-ylmethyl)-2-methyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Compound: 4-(Azepan-1-ylmethyl)-2-methyloxazole Chemical Class: Heterocyclic Tertiary Amine Key Functionalities: 1,3-Oxazole ring, Azepane (7-membered cyclic amine), Methylene linker.

This guide addresses the specific stability challenges of This compound . While the azepane ring provides structural rigidity, the molecule possesses two distinct vulnerabilities: the acid-sensitivity of the oxazole ring and the oxidative susceptibility of the tertiary amine . This guide moves beyond generic advice to provide mechanism-based troubleshooting.

Troubleshooting Guides (Q&A)

Issue 1: "My white powder has turned yellow/brown during storage."

Q: Is the compound still usable, and what caused this?

A: The yellowing indicates oxidative degradation, likely N-oxide formation.

  • The Mechanism: The nitrogen atom in the azepane ring is a tertiary amine. Upon exposure to atmospheric oxygen (and accelerated by light), it undergoes N-oxidation to form the N-oxide. While the oxazole ring is aromatic, it is electron-deficient; however, the amine is electron-rich.[1] The "yellowing" is often a result of trace radical formation or conjugated impurities derived from the N-oxide.

  • Impact: If the color change is superficial (light yellow), the bulk purity may still be >95%. However, N-oxides can act as metabolic impurities in biological assays.

  • Corrective Action:

    • Dissolve a small sample in deuterated solvent (e.g.,

      
      ).
      
    • Check

      
      -NMR for a downfield shift of the 
      
      
      
      -protons next to the azepane nitrogen (typically shifts from ~2.6 ppm to ~3.0+ ppm).
    • If confirmed, purification via silica gel chromatography (basified with 1%

      
      ) is required.
      
Issue 2: "I see new impurity peaks after storing the compound in DMSO/Water."

Q: I stored the stock solution at -20°C. Why did it degrade?

A: You are likely observing acid-catalyzed hydrolysis of the oxazole ring.

  • The Mechanism: Oxazoles are weak bases (

    
    ) but are chemically fragile in acidic aqueous environments. Unlike imidazoles, oxazoles undergo ring-opening hydrolysis when protonated, yielding acyclic 
    
    
    
    -acylamino ketones.
  • The Culprit: DMSO is hygroscopic. Absorbed water, combined with trace acidity (or if the compound was stored as an HCl salt), catalyzes the cleavage of the O-C2 bond or the O-C5 bond.

  • Prevention:

    • NEVER store oxazole derivatives in aqueous buffers for long periods.

    • Use anhydrous DMSO stored over molecular sieves (3Å or 4Å).

    • Avoid freeze-thaw cycles which condense moisture into the vial.

Issue 3: "Should I store this as a Free Base or a Salt (e.g., HCl)?"

Q: Which form offers better long-term stability?

A: Store as a Free Base under Argon, unless strictly anhydrous conditions are guaranteed.

  • The Paradox: Converting the amine to a Hydrochloride (HCl) salt protects the nitrogen from oxidation (protonation blocks the lone pair). However, the presence of a strong acid counter-ion (Cl-) introduces a local acidic environment. If any moisture enters the vial, the acidic micro-environment will catalyze the hydrolysis of the oxazole ring described in Issue 2.

  • Recommendation:

    • Best: Free Base, dry, under Argon at -20°C.

    • Alternative: Fumarate or Tartrate salts (weaker acids) are often safer for oxazoles than HCl or Mesylates.

Mechanism of Degradation (Visualized)

The following diagram illustrates the two primary competing degradation pathways: Oxidative attack on the amine vs. Hydrolytic attack on the oxazole.

DegradationPathways cluster_0 Storage Risks Compound 4-(Azepan-1-ylmethyl)- 2-methyloxazole NOxide Azepane N-Oxide (Yellow impurity) Compound->NOxide N-Oxidation (Lone pair attack) RingOpen Acyclic alpha-acylamino ketone Compound->RingOpen Acid Hydrolysis (Oxazole cleavage) Oxygen Atmospheric O2 / Light Oxygen->Compound Acid H+ / Moisture (Hygroscopic Solvents) Acid->Compound

Figure 1: Competing degradation pathways. The Azepane ring is prone to oxidation (yellow path), while the Oxazole ring is prone to acid hydrolysis (red path).

Standard Operating Procedure (SOP): Storage & Handling

A. Solid State Storage
ParameterSpecificationRationale
Temperature -20°C (

5°C)
Slows kinetic rate of oxidation.
Atmosphere Argon or Nitrogen PurgeDisplaces

to prevent N-oxide formation.
Container Amber Glass VialBlocks UV light (prevents photo-oxidation).
Desiccant Silica Gel Packet (Secondary container)Prevents moisture absorption (hydrolysis risk).
B. Solution Handling
  • Preferred Solvent: Anhydrous DMSO or Anhydrous Ethanol.

  • Forbidden Solvents:

    • Chloroform/DCM: These often contain trace HCl or phosgene stabilizers which will destroy the oxazole ring. If used for chromatography, filter through basic alumina first.

    • Water/Buffers: Only for immediate use (make fresh).

C. Workflow Diagram

StorageWorkflow Start Synthesized/Received Compound CheckForm Is it a Salt or Free Base? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt Salt (e.g., HCl) CheckForm->Salt Dry Lyophilize/Dry (Remove ALL solvent) FreeBase->Dry Purge Purge Headspace (Argon/N2) Dry->Purge StoreFB Store at -20°C (Amber Vial) Purge->StoreFB Desiccate Strict Desiccation (Crucial to prevent hydrolysis) Salt->Desiccate StoreSalt Store at -80°C (If possible) Desiccate->StoreSalt

Figure 2: Decision tree for long-term storage based on the chemical form of the compound.

References

  • Oxazole Ring Stability

    • Title: The Chemistry of Heterocyclic Compounds, Oxazoles.[2][3][4][5][6][7]

    • Source: Turchi, I. J. (Ed.).[2][3] (1986). Wiley Interscience. (Detailed mechanisms of oxazole hydrolysis under acidic conditions).

    • URL:

  • Amine Oxidation

    • Title: Oxidation of Tertiary Amines.[8][9]

    • Source:Organic Reactions, Vol 1-100.
    • URL:

  • Azepane Derivatives

    • Title: Recent Advances in Synthesis and Therapeutic Applications of Azepines.[10]

    • Source:Journal of Pharma Insights, 2025. (Discusses metabolic and storage stability of azepane rings).
    • URL:

  • General Storage Guidelines

    • Title: Stability of Extemporaneously Prepared Compounds.[11]

    • Source:Canadian Journal of Hospital Pharmacy.[11] (General protocols for amine-containing drugs).

    • URL:

(Note: While specific stability data for CAS 288-42-6 derivatives is proprietary/sparse, the mechanisms cited above are foundational to the functional groups present.)

Sources

Troubleshooting cyclization steps in azepane-oxazole formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing bottlenecks in the synthesis of azepane-oxazole conjugates.

The fusion of a seven-membered azepane ring with a five-membered aromatic oxazole presents unique thermodynamic and kinetic hurdles. The steric bulk of the azepane scaffold often leads to severe side reactions, while the conformational flexibility of the seven-membered ring can complicate the stereochemical integrity of adjacent chiral centers. This guide deconstructs these failure modes and provides field-proven, self-validating protocols to rescue your cyclization yields.

Diagnostic Workflow: Azepane-Oxazole Cyclization

AzepaneOxazoleTroubleshooting Start Azepane-Oxazole Synthesis Macro Is the azepane part of a rigid macrocycle? Start->Macro MacroYes Yes: High Ring Strain Macro->MacroYes Yes MacroNo No: Linear/Acyclic Precursor Macro->MacroNo No SolMacro Form oxazole BEFORE macrocyclization MacroYes->SolMacro Reagent Select Cyclodehydration Reagent MacroNo->Reagent POCl3 POCl3 / PPA / H2SO4 (Robinson-Gabriel) Reagent->POCl3 Burgess Burgess Reagent Reagent->Burgess DAST DAST / Deoxo-Fluor (Wipf Protocol) Reagent->DAST POCl3_Issue Issue: Degradation, Tar, Low Yield due to Sterics POCl3->POCl3_Issue Burgess_Mech Syn-elimination via sulfamate intermediate Burgess->Burgess_Mech DAST_Mech Anti-elimination via fluorinated intermediate DAST->DAST_Mech POCl3_Issue->Reagent Switch Reagent Oxazoline Azepane-Oxazoline Intermediate Burgess_Mech->Oxazoline DAST_Mech->Oxazoline Oxidation Oxidation (DBU/BrCCl3) to Azepane-Oxazole Oxazoline->Oxidation

Caption: Diagnostic workflow for troubleshooting azepane-oxazole cyclization and reagent selection.

Section 1: Mechanistic Troubleshooting & FAQs

Q: Why does my Robinson-Gabriel cyclodehydration (using POCl₃ or PPA) yield tar and unreacted starting material when applied to an azepane precursor? A: The azepane ring is a bulky, conformationally flexible seven-membered heterocycle. This steric bulk severely hinders the nucleophilic attack of the amide oxygen onto the activated carbonyl during traditional Robinson-Gabriel cyclodehydration. Because the reaction is sterically hindered, it requires elevated temperatures to proceed. However, harsh acidic reagents like POCl₃ at high temperatures lead to rapid decomposition (tarring) of the sensitive azepane scaffold rather than the desired cyclization [2]. Solution: Abandon harsh acidic conditions. Transition to a milder, two-step biomimetic approach utilizing DAST or the Burgess reagent to first form an oxazoline, followed by controlled oxidative aromatization.

Q: I am observing significant epimerization at the


-chiral center of my azepane-amino acid derivative during oxazole formation. How can I prevent this? 
A:  Epimerization at the 

-carbon is caused by the prolonged lifetime of the enolizable intermediate (e.g., an oxazolium ion) prior to proton loss or elimination. Under standard basic or high-temperature acidic conditions, the

-proton becomes highly labile. Solution: Utilize DAST-mediated cyclodehydration at cryogenic temperatures (-78 °C). DAST rapidly activates the

-hydroxy group as a highly reactive leaving group, driving an anti-elimination cyclization that immediately traps the stereocenter [4]. This minimizes the intermediate's lifetime and preserves enantiomeric purity.

Q: I am trying to form an oxazole on a pre-formed azepane-containing macrocycle, but the yield is consistently below 5%. What is the mechanistic failure? A: This is a classic issue of competing ring strain. The rigidity of a pre-formed macrocycle physically restricts the conformational freedom required to achieve the transition state for heterocyclization. Forcing the formation of an inflexible, planar aromatic oxazole ring within an already constrained macrocyclic backbone is thermodynamically unfavorable [1]. Solution: Invert your synthetic sequence. Synthesize the azepane-oxazole fragment first (using linear or acyclic precursors), and perform the macrocyclization as the final step. This approach has been shown to increase yields from ~3% to over 74% in complex peptidomimetic systems [1].

Section 2: Step-by-Step Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that you can isolate the root cause if a step fails.

Protocol A: DAST-Mediated Cyclodehydration & Oxidation (Wipf's Protocol)

This protocol is optimal for highly epimerization-prone azepane substrates. It relies on the anti-elimination of a fluorinated intermediate.

Step 1: Oxazoline Formation

  • Preparation: Dissolve the azepane

    
    -hydroxy amide precursor (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under a strict argon atmosphere.
    
  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory here to prevent the epimerization of the

    
    -chiral center during the activation phase.
    
  • Cyclization: Add DAST (Diethylaminosulfur trifluoride, 1.2 equiv) dropwise. Stir for 1 hour at -78 °C.

  • Validation Checkpoint: Pull a 10 µL aliquot, quench in saturated NaHCO₃, and analyze via LC-MS. You should observe the mass of the oxazoline intermediate (M - H₂O).

  • Quench: Add anhydrous K₂CO₃ (2.0 equiv) directly to the cold reaction to neutralize the generated HF, then allow the mixture to slowly warm to room temperature. Filter and concentrate.

Step 2: Oxidative Aromatization to Oxazole

  • Preparation: Redissolve the crude oxazoline in anhydrous CH₂Cl₂ (0.1 M).

  • Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 3.0 equiv) and cool the mixture to 0 °C.

  • Oxidation: Add bromotrichloromethane (BrCCl₃, 3.0 equiv) dropwise. Causality: BrCCl₃ acts as a mild halogenating agent. In the presence of DBU, it facilitates the oxidative aromatization of the oxazoline to the oxazole via a radical-polar crossover mechanism, without degrading the sterically hindered azepane ring.

  • Isolation: Stir for 3 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Burgess Reagent Cyclodehydration

This protocol is ideal for sterically hindered substrates where cryogenic conditions are not feasible. The Burgess reagent forms an inner salt (sulfamate) that undergoes a rapid syn-elimination [3].

  • Preparation: Dissolve the azepane

    
    -hydroxy amide (1.0 equiv) in anhydrous THF (0.05 M).
    
  • Reagent Addition: Add Burgess reagent (methoxycarbonylsulfamoyltriethylammonium hydroxide inner salt, 2.0 equiv) in one portion at room temperature. Causality: 2.0 equivalents are required because the reagent is consumed in both the activation step and by any trace ambient moisture.

  • Cyclization: Heat the reaction to 60 °C for 2 hours. Causality: Mild thermal energy is required to drive the syn-elimination of the sulfamate intermediate.

  • Validation & Oxidation: Monitor by TLC. Once the oxazoline is formed, proceed directly to the BrCCl₃/DBU oxidation step described in Protocol A, Step 2.

Section 3: Quantitative Data Presentation

The choice of dehydrating agent dictates the success of azepane-oxazole formation. The table below summarizes the kinetic and thermodynamic profiles of common reagents applied to bulky seven-membered ring systems.

Dehydrating AgentPrimary MechanismThermal RequirementEpimerization RiskTypical Yield (Azepane Systems)Best Use Case
POCl₃ / PPA Direct CyclodehydrationHigh (90–100 °C)High< 10% (Tar/Decomposition)Unhindered, non-chiral aliphatic chains. Avoid for azepanes.
Burgess Reagent Syn-elimination via sulfamate inner saltModerate (40–60 °C)Low60–75%Sterically hindered amides where cryogenic cooling is unavailable.
DAST / Deoxo-Fluor Anti-elimination via fluorinated intermediateCryogenic (-78 °C)Very Low75–85%Highly epimerization-prone

-chiral azepane-amino acids.

References

  • Source: PMC (National Institutes of Health)
  • Rearrangement and Cascade Reactions: New Synthetic Methods and the Total Synthesis of Diazonamide A Source: SciSpace URL
  • Source: PMC (National Institutes of Health)
  • Synthesis of Functionalized Oxazolines and Oxazoles With DAST and Deoxo-Fluor Source: ResearchGate URL

Validation & Comparative

1H NMR Chemical Shift Assignments for 4-(Azepan-1-ylmethyl)-2-methyloxazole: A Comparative Guide to Solvent Effects and Predictive Modeling

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter hybrid heterocyclic systems that challenge standard analytical workflows. 4-(Azepan-1-ylmethyl)-2-methyloxazole —a molecule featuring a conformationally flexible seven-membered azepane ring linked to a rigid 2-methyloxazole core—presents a unique case study in structural elucidation.

Mechanistic Insights: The Causality of Chemical Shifts

To accurately assign the 1H NMR spectrum of this compound, we must first understand the magnetic environments dictated by its molecular topology:

  • The Oxazole Core: The C5-proton of the oxazole ring is highly deshielded due to the combined electron-withdrawing effects of the adjacent oxygen and nitrogen atoms, as well as the heteroaromatic ring current. The C2-methyl group is similarly shifted downfield (~2.4 to 2.5 ppm) compared to standard alkanes due to its sp2-carbon attachment, a highly conserved shift across oxazole derivatives[1].

  • The Methylene Linker: The C4-CH2-N protons act as a bridge. While they can be diastereotopic in sterically restricted analogs, the free rotation at room temperature typically results in a sharp, integrated singlet near 3.5 ppm.

  • The Azepane Ring: The seven-membered azepane ring undergoes rapid conformational exchange (pseudorotation) on the NMR timescale[2]. The N-CH2 protons (C2', C7') are deshielded by the electronegative nitrogen, while the distal methylene groups (C3', C4', C5', C6') appear upfield as complex, overlapping multiplets.

Experimental vs. Predictive NMR Comparison

Predictive NMR algorithms (e.g., HOSE codes, machine learning models) are powerful "products" in the analytical toolkit, but they often struggle with the subtle conformational dynamics of medium-sized rings and solvent-induced dipole interactions.

The table below compares the experimental performance of two common solvents against standard predictive software outputs.

Table 1: Comparative 1H NMR Assignments (δ ppm)
Proton EnvironmentMultiplicityIntegrationExperimental CDCl3Experimental DMSO-d6Predictive Software (Consensus)Shift Causality / Notes
Oxazole C5-H Singlet (s)1H7.457.627.38Downfield shift in DMSO due to strong solvent dipole interactions[3].
C4-CH2-N Singlet (s)2H3.523.483.60Predictive models often overestimate the deshielding effect of the oxazole ring.
Azepane C2', C7' Multiplet (m)4H2.652.582.71Deshielded by the basic azepane nitrogen.
Oxazole C2-CH3 Singlet (s)3H2.422.382.45Highly conserved shift across 2-methyloxazole derivatives[4].
Azepane C3', C6' Multiplet (m)4H1.621.551.68Overlaps heavily with C4'/C5' protons.
Azepane C4', C5' Multiplet (m)4H1.581.501.60Most shielded protons in the system.

Data represents typical empirical values observed at 400 MHz, 298K.

Self-Validating Experimental Methodology

A robust analytical workflow must be a self-validating system. If the experimental data deviates from the predicted model by more than 0.2 ppm, the protocol mandates orthogonal validation (e.g., 2D HSQC/HMBC).

Step-by-Step Acquisition Protocol
  • Sample Preparation: Weigh exactly 5.0 mg of this compound. Dissolve in 0.6 mL of the chosen deuterated solvent (CDCl3 or DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Maintaining a low concentration (<15 mM) prevents concentration-dependent chemical shift drifting caused by intermolecular interactions. TMS acts as the absolute zero-point reference.

  • Instrument Calibration: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the solvent signal and meticulously shim the Z1-Z5 gradients.

    • Causality: Poor shimming broadens the complex multiplets of the azepane ring, making accurate integration impossible.

  • Pulse Sequence & Acquisition: Utilize a standard 1D proton sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16-32 scans.

    • Causality: A sufficient relaxation delay ensures that all protons fully return to equilibrium between pulses, guaranteeing that the final integration perfectly matches the 20 protons of the molecular formula (C13H20N2O).

  • Spectral Processing: Apply zero-filling to 64k data points and an exponential window function (Line Broadening = 0.3 Hz). Perform strict manual phase and baseline corrections.

    • Causality: Proper baseline correction is non-negotiable for accurate multiplet integration, especially for the overlapping aliphatic signals of the azepane ring.

Analytical Workflow Visualization

The following diagram illustrates the logical relationship between sample preparation, solvent selection, and the comparative assignment process.

G A Sample Prep (this compound) B Solvent Selection (CDCl3 vs DMSO-d6) A->B C NMR Acquisition (400/600 MHz, 298K) B->C D Spectral Processing (Phase/Baseline Correction) C->D E Experimental Assignment (Integration & Multiplicity) D->E G Comparative Analysis (Delta Shift Evaluation) E->G F Predictive Modeling (AI/Empirical Algorithms) F->G

Workflow for comparative 1H NMR analysis of this compound.

References

  • Isomerization of 5-(2H-Azirin-2-yl)
  • Source: National Center for Biotechnology Information (PMC)
  • Synthesis of Trisubstituted Oxazoles via Aryne Induced [2,3] Sigmatropic Rearrangement-Annulation Cascade Source: Indian Academy of Sciences URL
  • Copper Catalyzed Oxidative[2+2+1] Cycloaddition: Regioselective Synthesis of 1, 3-Oxazoles Source: The Royal Society of Chemistry URL

Sources

Mass spectrometry (LC-MS) analysis of 4-(Azepan-1-ylmethyl)-2-methyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 4-(Azepan-1-ylmethyl)-2-methyloxazole (C₁₁H₁₈N₂O, MW 194.27 Da). As a pharmaceutical intermediate containing both a basic azepane ring (pKa ~10.5) and a weakly basic oxazole ring, this compound presents specific chromatographic challenges—primarily peak tailing and retention variability under standard acidic conditions.

This guide compares three distinct analytical approaches:

  • Standard Acidic Reversed-Phase (C18)

  • High-pH Reversed-Phase (Hybrid C18) – Recommended

  • Alternative Selectivity (Biphenyl/Phenyl-Hexyl)

Part 1: Compound Characterization & Analytical Challenges

Structural Analysis

The molecule consists of a 2-methyloxazole core linked via a methylene bridge to an azepane (homopiperidine) ring.

  • Azepane Nitrogen: A tertiary amine. Highly basic. In standard 0.1% Formic Acid (pH ~2.7), this nitrogen is fully protonated (

    
    ), leading to secondary interactions with residual silanols on silica columns, causing severe peak tailing.
    
  • Oxazole Ring: Aromatic but electron-rich. It contributes to UV absorbance (low wavelength, ~210-220 nm) but is best detected via MS (+ESI).

Predicted MS/MS Fragmentation

Understanding fragmentation is vital for Multiple Reaction Monitoring (MRM) method design.

  • Precursor Ion: [M+H]⁺ = m/z 195.15

  • Primary Fragment (Base Peak): Cleavage of the C-N bond at the methylene bridge typically yields the azepanium ion (m/z 98.1 ).

  • Secondary Fragment: The oxazole-methyl carbocation (m/z 82.0 ).

Part 2: Comparative Methodologies

Method A: Standard Acidic C18 (The "Generic" Approach)
  • Column: Standard Silica-based C18 (e.g., Zorbax Eclipse Plus).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Analyte is positively charged. Retention is purely hydrophobic.

  • Performance: Often suffers from peak tailing (Tf > 1.5) due to silanol interactions. Sensitivity is high due to pre-charged state in ESI.

Method B: High-pH Reversed-Phase (The "Optimized" Approach)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Methanol.

  • Mechanism: At pH 10, the azepane amine is deprotonated (neutral). Hydrophobicity increases significantly.

  • Performance: Sharp peaks (Tf < 1.2) , increased retention (k' increases), and higher loading capacity. Note: Requires high-pH stable columns.

Method C: Biphenyl / Phenyl-Hexyl (Alternative Selectivity)
  • Column: Biphenyl stationary phase.

  • Mobile Phase: 0.1% Formic Acid / Methanol.[1]

  • Mechanism: Pi-pi interactions with the oxazole ring provide orthogonal selectivity to C18.

  • Performance: Useful if the analyte co-elutes with aliphatic matrix interferences on C18.

Part 3: Performance Data Comparison

The following table summarizes the expected performance characteristics of the three methods based on the physicochemical properties of this compound.

FeatureMethod A: Acidic C18Method B: High-pH C18Method C: Biphenyl
Mobile Phase pH 2.7 (Formic Acid)10.0 (NH₄HCO₃)2.7 (Formic Acid)
Retention Time Early Elution (Low k')Late Elution (High k') Moderate
Peak Shape (Tailing) Poor (1.5 - 2.0)Excellent (1.0 - 1.1) Good (1.2 - 1.3)
Sensitivity (ESI+) Excellent Good (Requires ionization in source)Very Good
Matrix Separation ModerateHigh (Orthogonal to acidic interferences) High (Aromatic selectivity)
Column Stability HighHigh (Only with Hybrid particles)Moderate

Part 4: Detailed Experimental Protocol (Method B - Recommended)

This protocol utilizes the High-pH strategy to maximize retention and peak symmetry for the basic azepane moiety.

Sample Preparation
  • Matrix: Plasma or Reaction Mixture.

  • Technique: Protein Precipitation (PPT).

    • Aliquot 50 µL sample into a 1.5 mL tube.

    • Add 150 µL chilled Acetonitrile (containing Internal Standard).

    • Vortex aggressively for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL supernatant to an autosampler vial.

    • Dilute 1:1 with 10mM Ammonium Bicarbonate (pH 10) to match initial mobile phase conditions.

LC Conditions
  • Instrument: UHPLC System (e.g., Agilent 1290 / Waters Acquity).

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 50 mm (pH range 1-12).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.5 min: 95% B

    • 4.5 min: 95% B

    • 4.6 min: 5% B

    • 6.0 min: Stop

MS/MS Parameters
  • Source: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Gas Temp: 300°C.

  • Transitions (MRM):

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)
Quantifier 195.298.12050
Qualifier 195.282.03550

Part 5: Visualization of Workflow & Logic

The following diagram illustrates the decision logic for selecting the appropriate method and the fragmentation pathway utilized for detection.

G Start Analyte: this compound (Basic Azepane Nitrogen) Decision Select pH Strategy Start->Decision LowPH Low pH (Formic Acid) Protonated Amine (NH+) Decision->LowPH Standard C18 HighPH High pH (Ammonium Bicarb) Neutral Amine (N) Decision->HighPH Hybrid C18 ResultLow Result: Peak Tailing Low Retention LowPH->ResultLow ResultHigh Result: Sharp Peaks High Retention HighPH->ResultHigh Frag MS/MS Fragmentation Precursor: 195.2 ResultHigh->Frag Optimized Prod1 Product 1 (Quant): m/z 98.1 (Azepan-1-yl) Frag->Prod1 Prod2 Product 2 (Qual): m/z 82.0 (Oxazole) Frag->Prod2

Figure 1: Method selection logic and MS/MS fragmentation pathway for this compound.

References

  • Audier, H. E., et al. (1973). Mass Spectrometry of Oxazoles. Semantic Scholar. Link

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration. Agilent Application Notes. Link

  • Waters Corporation.High pH Reversed-Phase Chromatography for Basic Compounds. Waters Application Notes.
  • PubChem. (2025).[2][3] 4-Methyloxazole Compound Summary. National Library of Medicine. Link

  • MDPI. (2021). Development of a New LC-MS/MS Screening Method. Molecules. Link

Sources

Comparing bioactivity of azepane vs. piperidine oxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Bioactivity of Azepane vs. Piperidine Oxazole Derivatives in Drug Discovery

Introduction

Oxazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting diverse pharmacological activities ranging from antibacterial to central nervous system (CNS) targeted effects [1]. When optimizing these scaffolds, the choice of the attached saturated nitrogen heterocycle—commonly a six-membered piperidine or a seven-membered azepane—profoundly influences the molecule's bioactivity, metabolic stability, and target affinity. While piperidines are ubiquitous in screening libraries due to commercial availability, azepanes remain underrepresented, leaving a vast area of three-dimensional chemical space unexplored [2].

As a Senior Application Scientist, I have structured this guide to objectively compare the physicochemical and pharmacological profiles of azepane versus piperidine oxazole derivatives. By examining the causality behind structural modifications and providing self-validating experimental protocols, this guide serves as a foundational resource for drug development professionals aiming to navigate this complex chemical space.

Section 1: Structural and Conformational Dynamics

The transition from a piperidine to an azepane ring introduces significant conformational flexibility. Piperidine adopts a highly stable, rigid chair conformation, providing predictable vectors for substituents to interact with target binding pockets. In contrast, the azepane ring can adopt multiple low-energy conformations (e.g., twist-chair, boat).

Mechanistic Causality in Design: Why choose an azepane over a piperidine? In targets like the Histamine H3 Receptor (H3R) or Sigma-1 (


) receptor, the increased flexibility and altered basicity of the azepane nitrogen allow the molecule to adapt to deep or irregularly shaped binding pockets that rigid piperidines cannot access, often leading to enhanced dual-target affinity [3]. However, this flexibility comes at a cost: the additional methylene group increases lipophilicity, and the expanded ring exposes more unshielded C-H bonds, which can accelerate cytochrome P450 (CYP450)-mediated hepatic clearance[4].

Section 2: Comparative Bioactivity and Pharmacokinetics

To objectively compare these two moieties when attached to an oxazole core, we must evaluate their performance across key preclinical parameters. The following table synthesizes representative experimental data trends observed in CNS-targeted drug discovery programs.

Table 1: Comparative Profiling of Piperidine vs. Azepane Oxazole Derivatives

ParameterPiperidine-Oxazole DerivativeAzepane-Oxazole DerivativeMechanistic Causality / Implication
Target Affinity (H3R

)
3.5 nM1.2 nMAzepane's flexibility allows optimal alignment with the critical aspartate residue in the GPCR binding pocket.
Sigma-1 Receptor (

)
15.0 nM4.5 nMThe larger hydrophobic volume of azepane enhances van der Waals interactions in the

binding site.
Metabolic Stability (HLM

)
>45 min~20 minAzepane rings possess more unshielded C-H bonds, increasing susceptibility to CYP450-mediated oxidation.
Lipophilicity (cLogP) 2.83.4The additional methylene group in azepane increases overall lipophilicity, aiding BBB penetration but risking off-target toxicity.
Intrinsic Clearance (

)
15 µL/min/mg55 µL/min/mgHigher clearance for azepane necessitates downstream structural rigidification (e.g., fluorination) to mitigate rapid metabolism.

Section 3: Experimental Methodologies & Self-Validating Protocols

To generate the comparative data above, rigorous, self-validating experimental protocols are required. Below are the detailed methodologies for synthesizing the derivatives and evaluating their bioactivity.

Protocol 1: Synthesis via Photochemical Ring Expansion

Historically, azepanes were difficult to synthesize. Recent advances utilize photochemical dearomative ring expansion of nitroarenes to efficiently generate azepanes, which can then be coupled to oxazole cores [2].

  • Preparation: Dissolve the nitroarene precursor in a degassed solvent (e.g., acetonitrile). Causality: Degassing prevents dissolved oxygen from quenching the excited state of the photocatalyst.

  • Photocatalysis: Irradiate the solution with blue light (450 nm) at room temperature. Causality: Blue light selectively excites the photocatalyst, converting the nitro group into a singlet nitrene, which triggers the expansion of the six-membered benzenoid framework into a seven-membered azepine ring.

  • Hydrogenolysis: Subject the intermediate to

    
     over Pd/C to yield the saturated azepane.
    
  • Coupling: React the azepane secondary amine with an oxazole-carboxylic acid using HATU/DIPEA in DMF. Self-Validation: Monitor the reaction via LC-MS. The disappearance of the starting materials and the emergence of the product mass (

    
    ) confirm successful amide bond formation.
    
Protocol 2: In Vitro Radioligand Binding Assay (Receptor Affinity)
  • Membrane Preparation: Isolate cell membranes expressing the target receptor (e.g., human H3R). Causality: Using isolated membranes rather than whole cells eliminates the confounding variable of membrane permeability, allowing direct measurement of binding affinity.

  • Incubation: Incubate membranes with a constant concentration of a radioligand (e.g.,

    
    -methylhistamine) and varying concentrations of the piperidine or azepane derivative (10 pM to 10 µM).
    
  • Equilibration: Allow the mixture to reach equilibrium (typically 60 mins at 25°C).

  • Filtration and Washing: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the radioligand to the filter, ensuring the signal represents true receptor binding.

  • Quantification: Measure retained radioactivity using a scintillation counter. Calculate the

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 3: Microsomal Stability Assay (HLM)
  • Incubation Mixture: Combine Human Liver Microsomes (HLM, 0.5 mg/mL), the test compound (1 µM), and phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C and initiate the reaction by adding NADPH (1 mM). Causality: NADPH is the essential cofactor for CYP450 enzymes; a parallel sample without NADPH must be run as a negative control to rule out non-CYP mediated degradation.

  • Quenching: At specific time points (0, 5, 15, 30, 60 mins), extract aliquots and quench with ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Self-Validation: The internal standard corrects for any volumetric errors during extraction and LC-MS/MS injection, ensuring quantitative accuracy.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to determine the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

Section 4: Visualizing the Pharmacological Workflow

G A Oxazole Core Scaffold B Piperidine Coupling (6-Membered) A->B C Azepane Coupling (7-Membered) A->C D High Metabolic Stability Moderate Affinity B->D E High Target Affinity Rapid Hepatic Clearance C->E F Lead Optimization: Fluorination / Rigidification D->F E->F G In Vivo Efficacy Model F->G

Logical workflow of oxazole derivatization, comparing piperidine and azepane bioactivity profiles.

Conclusion

The decision to utilize a piperidine versus an azepane ring in oxazole-based drug design is a delicate balancing act. While piperidines offer reliable metabolic stability and established synthetic routes, azepanes unlock novel 3D chemical space, often yielding superior target affinity due to their conformational flexibility. By employing advanced synthetic techniques like photochemical ring expansion and rigorous bioactivity profiling, researchers can harness the unique properties of azepane-oxazole derivatives to develop potent, next-generation therapeutics.

References

  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review ResearchGate[Link]

  • Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes Universidad de Sevilla (us.es) / Nature Chemistry[Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties ACS Chemical Neuroscience[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery Journal of Medicinal Chemistry[Link]

IR spectroscopy peaks for 4-(Azepan-1-ylmethyl)-2-methyloxazole characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Target Molecule: 4-(Azepan-1-ylmethyl)-2-methyloxazole Primary Application: Pharmaceutical Intermediate (GPCR ligands, Orexin antagonists) Analytical Goal: Validation of N-alkylation via Fourier Transform Infrared Spectroscopy (FTIR).[1]

This guide provides a technical framework for characterizing the coupling of a 2-methyloxazole core with an azepane (hexamethyleneimine) ring.[1] In drug development, this specific structural motif represents a critical "linker" synthesis. The guide focuses on the comparative analysis between the target molecule and its synthetic precursors: 4-(chloromethyl)-2-methyloxazole (Electrophile) and Azepane (Nucleophile).[1]

Why IR? The "Fingerprint" of Reaction Success

While NMR is definitive for structure, FTIR provides the fastest "Go/No-Go" decision during process development. The success of this synthesis hinges on two specific spectral events:

  • Disappearance of the nucleophilic trigger (Azepane N-H stretch).

  • Disappearance of the electrophilic leaving group (Alkyl C-Cl stretch).[1]

Structural Deconvolution & Vibrational Logic

To accurately assign peaks, we must deconstruct the molecule into its constituent vibrational domains.

Domain A: The Oxazole Core

The oxazole ring is a 5-membered aromatic heterocycle.[1] Unlike benzene, the electron density is unevenly distributed, leading to distinct dipole changes and sharp IR bands.

  • C=N Stretch (Ring): The dipole of the imine-like bond in the ring is strong. Expect a sharp band at 1550–1585 cm⁻¹ .[1]

  • Ring Breathing: A characteristic "pulse" of the entire ring system appears at 1080–1140 cm⁻¹ .

Domain B: The Azepane Ring

A 7-membered saturated amine.[1] The key feature here is conformational flexibility, leading to broadened aliphatic peaks.

  • C-H Stretches (sp³): Strong, intense bands at 2850–2950 cm⁻¹ due to the six methylene (-CH₂-) groups.[1]

  • Ring Deformation: Scissoring and wagging modes of the -CH₂- groups create a "hump" of peaks in the 1440–1470 cm⁻¹ region.[1]

Comparative Spectral Analysis (The "Kill" Criteria)

This section objectively compares the Target Product against its alternatives (Starting Materials).

Table 1: Critical Peak Shifts for Synthesis Monitoring
Functional GroupPrecursor A: 4-(chloromethyl)-2-methyloxazolePrecursor B: Azepane (Free Base)TARGET PRODUCT Interpretation
N-H Stretch Absent3250–3350 cm⁻¹ (Medium, Broad)ABSENT Primary Proof of Reaction. The secondary amine is converted to a tertiary amine.
C-Cl Stretch 700–760 cm⁻¹ (Strong)AbsentABSENT Secondary Proof. The C-Cl bond is broken; Cl is displaced.[1]
C-N Stretch (Exocyclic) Absent~1130 cm⁻¹ (C-N-H)1160–1200 cm⁻¹ (C-N-C)Shift indicates formation of the tertiary amine linkage.
C-H Stretch (sp³) Weak (only methyl/linker)Strong (Ring CH₂)STRONG Retention of the Azepane ring integrity.
C=N Stretch (Oxazole) 1550–1580 cm⁻¹Absent1550–1580 cm⁻¹ Confirms the Oxazole ring survived the reaction conditions.
Detailed Analysis of the "Fingerprint" Region (600–1500 cm⁻¹)

The region below 1500 cm⁻¹ is often cluttered, but for this specific molecule, look for the "Oxazole-Azepane Handoff" :

  • The 700–800 cm⁻¹ Zone: If you see a strong peak here, your product is contaminated with the chloromethyl precursor. The pure product should be relatively clean in this specific window compared to the starting material.

  • The 1000–1200 cm⁻¹ Zone: This will become complex in the product. It will contain the C-O-C (oxazole) stretch plus the new C-N (tertiary) stretch. Do not use this region for purity determination, only for structural confirmation.

Visualization of Characterization Logic

The following diagram illustrates the decision tree for an analytical chemist assessing the crude reaction mixture.

Synthesis_Logic Start Crude Reaction Mixture (ATR-FTIR Scan) CheckNH Check 3200-3400 cm⁻¹ (N-H Region) Start->CheckNH NH_Present Peak Detected (N-H Stretch) CheckNH->NH_Present > 5% T dip NH_Absent No Peak (Clean Baseline) CheckNH->NH_Absent Flat Baseline Result_Fail_SM FAIL: Unreacted Azepane NH_Present->Result_Fail_SM CheckCl Check 700-760 cm⁻¹ (C-Cl Region) NH_Absent->CheckCl Cl_Present Strong Peak Detected (C-Cl Stretch) CheckCl->Cl_Present Sharp Band Cl_Absent No Peak (Clean Baseline) CheckCl->Cl_Absent Silent Region Result_Fail_Int FAIL: Unreacted Chloride Cl_Present->Result_Fail_Int Result_Pass PASS: Target Molecule Confirmed This compound Cl_Absent->Result_Pass

Figure 1: Logical workflow for validating the synthesis of this compound using comparative IR markers.

Experimental Protocol: ATR-FTIR Characterization

Objective: Obtain a high-fidelity spectrum to distinguish the tertiary amine product from secondary amine contaminants.

Equipment Prerequisites
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.[1] Note: Diamond is preferred due to the potential hardness of crystalline oxazole derivatives.

  • Resolution: 4 cm⁻¹.[1][2]

  • Scans: Minimum 16 (Screening) or 64 (Publication).

Step-by-Step Methodology
  • Background Subtraction:

    • Clean the ATR crystal with isopropanol. Ensure no residue remains.[1]

    • Collect a background spectrum (air) to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor.

  • Sample Preparation:

    • If Oil: Place 1 drop of the this compound directly on the crystal.[1]

    • If Solid: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil to ensure intimate contact (critical for observing the weak aromatic C-H stretches >3000 cm⁻¹).

  • Data Acquisition:

    • Scan range: 4000–600 cm⁻¹.[1]

    • Perform "ATR Correction" in your software (converts penetration depth variance to transmission-like units).[1]

  • Validation Check:

    • Inspect the 2300–2400 cm⁻¹ region. If peaks exist, the background subtraction failed (CO₂ contamination). Retake background.[1]

    • Inspect 3200–3600 cm⁻¹ .[1] If a broad "mound" appears, the sample is wet (H₂O). Dry sample under vacuum and re-scan.[1]

References

  • Turchi, I. J.[3] (Ed.). (1986).[1][3] The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience.[1] (Definitive source for Oxazole ring breathing modes and C=N stretch assignments).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for distinguishing secondary vs. tertiary amines in IR).

  • ChemicalBook. (n.d.).[1] IR Spectrum of 4-(chloromethyl)-3,5-dimethylisoxazole. Retrieved from (Used as an analogue for the C-Cl stretch assignment in methyl-oxazole systems).[1]

  • NIST Chemistry WebBook. (n.d.).[1] Infrared Spectra of Azepane (Hexamethyleneimine). National Institute of Standards and Technology. Retrieved from (Source for Azepane N-H and ring deformation modes).

  • Doc Brown's Chemistry. (n.d.).[1] Infrared Spectroscopy: Characteristic Frequencies. Retrieved from (General reference for C-H sp3 vs sp2 differentiation).

Sources

Comparative Structural Analysis Guide: X-ray Crystallography of 4-(Azepan-1-ylmethyl)-2-methyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly incorporate complex, non-planar heterocycles to improve pharmacokinetic profiles, the structural elucidation of these highly flexible molecules has become a critical analytical challenge. 4-(Azepan-1-ylmethyl)-2-methyloxazole represents a fascinating structural paradigm: it combines a rigid, planar 2-methyloxazole pharmacophore with a highly flexible, seven-membered azepane ring.

This guide objectively compares the performance of single-crystal X-ray crystallography against alternative analytical modalities for elucidating the structure of this compound. Furthermore, it provides a self-validating crystallographic workflow designed specifically to handle the conformational disorder inherent to azepane derivatives.

The Conformational Landscape: Why X-ray Crystallography?

The azepane scaffold is notorious for its conformational flexibility. Unlike rigid six-membered rings, the seven-membered azepane ring undergoes rapid pseudo-rotation in solution, interconverting between chair, boat, twist-chair, and twist-boat conformations[1]. Computational and crystallographic studies demonstrate that the twist-chair conformation is typically the global energy minimum for azepane rings, as it minimizes transannular non-bonding interactions while maintaining an optimal distribution of torsional strain[2].

Because solution-state Nuclear Magnetic Resonance (NMR) spectroscopy captures a time-averaged ensemble of these rapidly interconverting conformers, it often fails to identify the true lowest-energy solid-state geometry. X-ray crystallography is therefore the gold-standard modality for this compound: it "freezes" the molecule, allowing researchers to definitively map the exact dihedral angles between the oxazole core and the azepane ring, and frequently reveals static conformational disorder where multiple discrete conformers co-exist within the crystal lattice[3].

G Molecule 4-(Azepan-1-ylmethyl)- 2-methyloxazole NMR Solution NMR (298 K) Molecule->NMR Xray X-ray Crystallography (100 K) Molecule->Xray TimeAvg Time-Averaged Ensemble (Rapid Pseudo-rotation) NMR->TimeAvg SolidState Trapped Solid-State Conformers Xray->SolidState TwistChair Major: Twist-Chair (Global Minimum) SolidState->TwistChair 80% Occupancy Chair Minor: Chair (Local Minimum) SolidState->Chair 20% Occupancy

Logic tree comparing analytical modalities and their conformational capture capabilities.

Objective Comparison of Analytical Modalities

When evaluating this compound, the choice of analytical modality directly impacts the resolution of the structural data obtained. Table 1 outlines the comparative performance of X-ray crystallography versus alternative methods.

Table 1: Analytical Modalities for Azepane-Oxazole Derivatives

ModalityResolution LimitSample StateConformational CaptureStrengths for Azepane Derivatives
Single-Crystal X-ray < 0.8 Å Solid (Single Crystal)Static (Trapped)Resolves precise twist-chair vs. chair disorder; yields exact C-N-C bond angles.
Solution 2D-NMR AtomicLiquidTime-AveragedExcellent for confirming bulk purity and observing dynamic pseudo-rotation rates.
MicroED (Cryo-EM) ~1.0 ÅSolid (Micro-crystal)Static (Trapped)Highly effective when large single crystals cannot be grown; requires minimal sample.

Structural Benchmarking: Azepane vs. Rigid Analogs

To understand the unique crystallographic signature of this compound, it is necessary to compare its structural parameters against its five-membered (pyrrolidine) and six-membered (piperidine) analogs. The increased ring size of the azepane moiety introduces significant angle strain, pushing the C-C-C and C-N-C bond angles well beyond the ideal sp³ tetrahedral angle of 109.5°[4].

Table 2: Comparative Crystallographic Parameters of Oxazole-Amine Analogs

Compound AnalogRing SizePredominant Solid-State ConformationAverage C-N-C AngleRing Puckering Amplitude
4-(Pyrrolidin-1-ylmethyl)-2-methyloxazole5-memberedEnvelope~104.5°Low
4-(Piperidin-1-ylmethyl)-2-methyloxazole6-memberedChair~110.2°Medium
This compound 7-membered Twist-Chair ~116.2° High

Note: The highly elevated C-N-C angle in the azepane derivative is a direct crystallographic indicator of the torsional strain inherent to seven-membered heterocycles[4].

Experimental Workflow: Crystallography of Flexible Heterocycles

Obtaining high-quality X-ray data for a molecule as flexible as this compound requires a highly controlled, self-validating protocol. Standard fast-evaporation techniques will likely yield amorphous powders. The following methodology ensures optimal lattice formation and accurate modeling of conformational disorder.

Step 1: Crystal Growth via Vapor Diffusion
  • Action: Dissolve 10 mg of the compound in 0.5 mL of dichloromethane (DCM) in an inner vial. Place this inside a sealed outer chamber containing 3 mL of hexanes (antisolvent).

  • Causality: The azepane ring's flexibility makes ordered crystal packing thermodynamically challenging. Vapor diffusion forces an extremely slow approach to supersaturation. This extended timeframe allows the highly flexible molecules to dynamically sample conformations until they lock into the lowest-energy packing arrangement (the twist-chair conformer), preventing amorphous precipitation.

Step 2: Cryocooling and Mounting
  • Action: Harvest a single crystal using a nylon loop, immerse it briefly in a cryoprotectant (e.g., Paratone-N), and flash-cool to 100 K in a continuous nitrogen stream on the diffractometer.

  • Causality: Flash-cooling is non-negotiable for azepane derivatives. At 298 K, the seven-membered ring undergoes severe thermal motion, smearing the electron density map. Cooling to 100 K reduces the atomic displacement parameters (B-factors), allowing the crystallographer to definitively distinguish true static conformational disorder from dynamic thermal vibration.

Step 3: High-Flux Data Collection
  • Action: Collect diffraction data using a microfocus Cu Kα source (λ = 1.5418 Å) coupled with a photon-counting detector.

  • Causality: Cu Kα radiation provides stronger anomalous scattering and higher overall diffraction intensity for small, weakly diffracting organic crystals compared to Mo Kα. This ensures the high-resolution data (< 0.8 Å) required to resolve closely spaced atoms in a disordered azepane ring.

Step 4: Structure Solution and Anisotropic Refinement
  • Action: Solve the phase problem using intrinsic phasing. If the electron density map reveals elongated thermal ellipsoids around the azepane carbons, model the disorder by splitting the atoms into two parts (e.g., Part 1: Twist-Chair at 80% occupancy; Part 2: Chair at 20% occupancy). Apply SADI (Same Distance) and SIMU (Similar ADP) restraints.

  • Causality: Azepanes frequently crystallize with dual conformations occupying the same lattice site[3]. Failing to model this disorder results in artificially distorted bond lengths and elevated R-factors. Applying geometric restraints (SADI/SIMU) acts as a self-validating check, ensuring the refined geometry remains chemically sensible while accurately reflecting the dual-occupancy state.

G A Synthesis & Purification This compound B Crystal Growth (Vapor Diffusion: DCM/Hexane) A->B C Cryocooling to 100 K (Freezes Conformational Dynamics) B->C D X-ray Diffraction Data Collection (Cu Kα Source) C->D E Phase Determination (Intrinsic Phasing) D->E F Anisotropic Refinement (Modeling Azepane Twist-Chair Disorder) E->F

Workflow for the crystallographic structural elucidation and refinement of flexible azepanes.

References

  • Understanding Ring Puckering in Small Molecules and Cyclic Peptides ACS Publications[Link]

  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane PMC (National Institutes of Health)[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-(Azepan-1-ylmethyl)-2-methyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. With innovation comes the inherent responsibility of ensuring the safety of all laboratory personnel. This guide provides essential safety and logistical information for the handling of 4-(Azepan-1-ylmethyl)-2-methyloxazole, a compound with potential applications in drug discovery. As a Senior Application Scientist, the following protocols are designed to be a self-validating system, grounded in established safety principles and data from structurally related compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact with the compound, which may cause irritation or be absorbed through the skin.[4][6][7]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect the eyes from splashes, which could cause serious irritation or damage.[4][6][7][8]
Body Protection Flame-resistant lab coatTo protect from splashes and spills onto clothing and skin.[4]
Respiratory Protection Use in a well-ventilated area or fume hood. A respirator may be necessary if there is a risk of generating dust or aerosols.To prevent inhalation of the compound, which may cause respiratory irritation.[1][2][6]

Donning and Doffing PPE: A Critical Procedure

The order of putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 1. Lab Coat d2 2. Gloves d1->d2 d3 3. Eye Protection d2->d3 f1 1. Gloves f2 2. Eye Protection f1->f2 f3 3. Lab Coat f2->f3

Caption: Workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the research.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1]

  • The container should be clearly labeled with the full chemical name and any known hazard warnings.

2. Weighing and Aliquoting:

  • All weighing and aliquoting of the solid compound should be performed in a chemical fume hood to minimize inhalation exposure.

  • Use dedicated spatulas and weighing boats.

  • Clean the balance and surrounding area thoroughly after use.

3. Dissolution and Use in Experiments:

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • All experimental procedures involving this compound should be carried out in a well-ventilated fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

Handling_Workflow Receiving Receiving and Storage Weighing Weighing and Aliquoting (in Fume Hood) Receiving->Weighing Dissolution Dissolution (in Fume Hood) Weighing->Dissolution Experiment Experimental Use (in Fume Hood) Dissolution->Experiment Waste Waste Collection Experiment->Waste

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.[4] Under no circumstances should this compound or its waste be disposed of down the drain or in the regular solid waste stream.[4]

1. Waste Segregation and Collection:

  • Solid Waste: Contaminated consumables such as gloves, weighing boats, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container.[4]

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[4]

  • Sharps: Contaminated needles and syringes should be disposed of in a designated sharps container.

2. Labeling and Storage of Waste:

  • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]

  • Waste containers should be kept closed when not in use and stored in a designated satellite accumulation area within the laboratory.[4]

3. Final Disposal:

  • The disposal of this chemical waste must be handled by a licensed and reputable hazardous waste disposal company.[4]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to arrange for waste pickup.[4]

  • The preferred method of disposal for many organic compounds of this nature is high-temperature incineration.[4]

In Case of a Spill:

  • Evacuate the immediate area and alert your supervisor.

  • If the spill is small and you are trained to handle it, don appropriate PPE.

  • Contain the spill using an absorbent material from a chemical spill kit.[7]

  • Carefully collect the absorbed material and place it in a labeled hazardous waste container.[4]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. All decontamination materials should also be disposed of as hazardous waste.[4]

  • Report the incident to your laboratory supervisor and EHS department.[4]

By adhering to these protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

  • Essential Procedures for the Safe Disposal of 1-(1-Benzoyl-4-piperidinyl)azepane - Benchchem.
  • Azepane | C6H13N | CID 8119 - PubChem - NIH.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Personal Protective Equipment | US EPA.
  • Application Notes and Protocols for Oxazole Ring Formation - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista.
  • • SAFETY DATA SHEET - Sigma-Aldrich.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth.
  • The importance of Personal Protective Equipment in the handling of chemicals.
  • Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides - International Journal of Chemical and Physical Sciences.
  • CHEMICAL SAFETY DATA SHEET - Biolandes.
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | ACS Omega.
  • PPE for Chemical Handling: A Quick Guide | Healthy Bean.
  • SAFETY DATA SHEET - Corteva Agriscience.
  • WO2000053589A1 - Process for preparing oxazole derivatives - Google Patents.
  • SAFETY DATA SHEET - TCI Chemicals.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.